1-Phenyl-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862379 | |
| Record name | 1-Phenyl-2-propanol | |
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Molecular Weight |
136.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Phenyl-2-propanol | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1-Phenyl-2-propanol | |
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CAS No. |
698-87-3, 14898-87-4 | |
| Record name | 1-Phenyl-2-propanol | |
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| Record name | 1-Phenyl-2-propanol | |
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| Record name | 14898-87-4 | |
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| Record name | 1-PHENYL-2-PROPANOL | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Phenyl-2-propanol: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with applications in the fragrance and pharmaceutical industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[][4][5] It is characterized by a sweet, floral-green odor with a honey-like undertone.[4][6] The compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol, ether, and chloroform.[][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 698-87-3 (for racemic mixture) | [][8] |
| 14898-87-4 (deleted CAS for racemic) | [][4] | |
| 1572-95-8 (for (R)-(-)-1-Phenyl-2-propanol) | [9][10] | |
| Molecular Formula | C₉H₁₂O | [][6][8] |
| Molecular Weight | 136.19 g/mol | [][6][8][11] |
| Appearance | Clear colorless liquid | [][4][12] |
| Boiling Point | 205-207 °C | [] |
| 219-221 °C | [4][5][6] | |
| 220 °C | [13] | |
| 95-97 °C at 11 mmHg | [14] | |
| 117 °C at 23 mmHg (for (R)-enantiomer) | [10] | |
| Melting Point | 65-67 °C | [] |
| Density | 0.9988 g/cm³ | [] |
| 0.973 g/mL at 25 °C | [4][5][6] | |
| 0.999 g/mL | [13] | |
| 0.993 g/mL at 20 °C (for (R)-enantiomer) | [14] | |
| Refractive Index | n20/D 1.522 | [4][5][6] |
| 1.524 | [13] | |
| 1.5221 | [15] | |
| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.[] Low solubility in water, readily dissolves in ethanol and ether.[7] | |
| Flash Point | 185 °F (85 °C) | [4][5][15] |
| Purity | Typically ≥95% or ≥98% | [][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum shows characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. The coupling patterns provide structural information.[16] |
| ¹³C NMR | The carbon-13 NMR spectrum displays distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon.[17] |
| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[18] |
| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. |
Experimental Protocols
Several methods for the synthesis of this compound have been reported.
A common method for the preparation of this compound is the reduction of phenylacetone (also known as 1-phenyl-2-propanone).[4][6]
-
Protocol: In a 4-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1500 ml of water, 150 g of sodium hydroxide pellets, 190 ml of ethanol, and 180 g of phenylacetone.[19] Heat the mixture to 80 °C with stirring.[19] Cautiously add 150 g of Raney alloy in small portions over approximately 1 hour, maintaining the temperature at 85-87 °C.[19] After the addition is complete, continue stirring and heating for an additional 2 hours. Cool the reaction mixture and filter to remove the nickel catalyst. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by distillation.
This compound can also be synthesized through a Grignard reaction.
-
Protocol: This method involves the reaction of styrene oxide with methyl magnesium bromide.[4][6] Alternatively, the reaction of propylene oxide with phenylmagnesium bromide can be employed.[20] The reaction is typically carried out in an anhydrous ethereal solvent. The Grignard reagent is prepared in situ and then reacted with the epoxide. The reaction is quenched with an aqueous acid solution to yield the desired alcohol.
An enantioselective synthesis of (S)-1-phenyl-2-propanol can be achieved through the bioreduction of 1-phenyl-2-propanone using microorganisms.
-
Protocol: Growing cells of Rhodococcus erythropolis JX-021 are used to catalyze the reduction.[] The biotransformation is carried out in a suitable medium containing the substrate. The reaction progress and enantiomeric excess of the product are monitored by gas chromatography (GC).[21]
The enantiomeric excess (e.e.) of chiral this compound can be determined by gas chromatography using a chiral column.
-
Protocol: A chiral column, such as CP-Chirasil-Dex CB, is used.[21] The temperature program is optimized to achieve separation of the enantiomers. For example, starting at 100 °C, ramping to 120 °C at 10 °C/min, and then to 180 °C at 40 °C/min.[21] The retention times for the (S) and (R) enantiomers are distinct, allowing for their quantification and the calculation of the enantiomeric excess.[21]
Visualizations
Caption: Workflow for the synthesis of this compound via the reduction of phenylacetone.
Caption: Relationship between this compound, its precursor, and its applications.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 4. This compound CAS#: 14898-87-4 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 14898-87-4 [chemicalbook.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. scbt.com [scbt.com]
- 9. This compound, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound [stenutz.eu]
- 14. (R)-1-PHENYL-2-PROPANOL | 1572-95-8 [chemicalbook.com]
- 15. CAS # 698-87-3 (14898-87-4), this compound, 2-Hydroxy-1-phenylpropane, 3-Phenyl-2-hydroxypropane, 3-Phenyl-2-propanol, Benzyl methyl carbinol, Benzylethyl alcohol, NSC 53553 - chemBlink [chemblink.com]
- 16. Solved 3. The 1H NMR spectrum of 1-phenyl 2-propanol is | Chegg.com [chegg.com]
- 17. This compound(14898-87-4) 13C NMR spectrum [chemicalbook.com]
- 18. massbank.eu [massbank.eu]
- 19. prepchem.com [prepchem.com]
- 20. P2P via this compound? , Hive Novel Discourse [chemistry.mdma.ch]
- 21. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
(S)-1-Phenylpropan-2-ol: A Comprehensive Technical Guide to its Stereochemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-phenylpropan-2-ol is a chiral secondary alcohol that serves as a crucial and versatile building block in modern organic and medicinal chemistry.[1][2] Its significance is rooted in its stereospecific structure, which is paramount in the synthesis of a wide array of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs).[2][3] The precise spatial arrangement of the hydroxyl and phenyl groups at the C2 stereocenter is often a critical determinant of the pharmacological activity and safety profile of the final drug product.[3] This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and applications of (S)-1-phenylpropan-2-ol, presenting key data, detailed experimental protocols, and workflow visualizations to support research and development endeavors.
Stereochemistry
1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅). This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-1-phenylpropan-2-ol.[4]
These enantiomers share identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[4] The (S)-enantiomer is dextrorotatory, indicated by a positive (+) sign, while the (R)-enantiomer is levorotatory, indicated by a negative (-) sign.[4] The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.[4]
IUPAC Name: (2S)-1-phenylpropan-2-ol[1][5]
Synonyms: (S)-(+)-1-Phenyl-2-propanol, (S)-(+)-Benzylmethylcarbinol[2][6]
Physicochemical and Chiroptical Properties
Quantitative data for the enantiomers of 1-phenylpropan-2-ol are summarized in the table below for easy comparison.
| Property | (S)-(+)-1-Phenylpropan-2-ol | (R)-(-)-1-Phenylpropan-2-ol | Racemic (±)-1-Phenylpropan-2-ol |
| CAS Number | 1517-68-6[4] | 1572-95-8[4] | 14898-87-4[4] |
| Molecular Formula | C₉H₁₂O[4] | C₉H₁₂O[4] | C₉H₁₂O[4] |
| Molecular Weight | 136.19 g/mol [4][5] | 136.19 g/mol [4][7] | 136.19 g/mol [4][8] |
| Appearance | Colorless liquid[2][4] | Colorless liquid[4] | Colorless liquid[4] |
| Boiling Point | 95-97 °C at 11 mm Hg[3][9] | Not specified | Not specified |
| Density | 0.993 g/mL at 20 °C[3][9] | Not specified | Not specified |
| Specific Rotation [α]D | +40° to +42° (c=1, ethanol)[4] | -40° to -42° (c=1, ethanol)[4] | 0°[4] |
Enantioselective Synthesis
The production of enantiomerically pure (S)-1-phenylpropan-2-ol is of utmost importance for its application in pharmaceutical synthesis.[3] The primary strategy involves the asymmetric reduction of the prochiral ketone, 1-phenylpropan-2-one (phenylacetone).[3][10]
Asymmetric Hydrogenation
This widely-used technique employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand to achieve enantioselective reduction of the ketone.[2][3] The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.[3]
Biocatalytic Reduction
Biocatalytic methods are highly regarded for their exceptional stereoselectivity and operation under mild reaction conditions.[10] These approaches typically utilize whole-cell biocatalysts or isolated enzymes.[10]
-
Whole-Cell Biocatalysis: Microorganisms like baker's yeast (Saccharomyces cerevisiae) contain alcohol dehydrogenases (ADHs) that can selectively reduce 1-phenylpropan-2-one to the (S)-enantiomer.[10]
-
Isolated Enzyme Catalysis: Purified ADHs, such as those from horse liver (HLADH), offer more controlled reactions and can achieve excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee).[10]
Applications in Asymmetric Synthesis
(S)-1-phenylpropan-2-ol is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals.[3] Its defined stereochemistry is frequently a key factor for the pharmacological efficacy and safety of the final drug.[3] A significant application is in the synthesis of chiral amines. The hydroxyl group can be chemically transformed into an amino group, yielding enantiomerically pure phenylethylamine derivatives, which are core structures in many drugs that act on the central nervous system.[3] It also serves as a precursor for chiral ligands, catalysts, and auxiliaries.[1]
Experimental Protocols
Synthesis of Racemic 1-Phenylpropan-2-ol via Reduction of Phenylacetone
This protocol outlines the reduction of 1-phenylpropan-2-one using sodium borohydride to produce a racemic mixture of the alcohol.[1]
Materials:
-
1-Phenylpropan-2-one (Phenylacetone)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 1-phenylpropan-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude racemic 1-phenylpropan-2-ol.
-
Purify the product by silica gel column chromatography if necessary.
Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol using Baker's Yeast
This protocol provides a general guideline for the biocatalytic reduction of 1-phenylpropan-2-one.[10]
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
1-Phenylpropan-2-one (Phenylacetone)
-
Water
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Centrifuge or filtration apparatus
Procedure:
-
Prepare a suspension of baker's yeast and a carbohydrate source (e.g., sucrose) in warm water and stir for a period to activate the yeast.
-
Add 1-phenylpropan-2-one to the yeast suspension. The substrate can be added in portions to avoid inhibiting the yeast.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours, monitoring the progress by TLC or GC analysis.
-
Remove the yeast cells by centrifugation or filtration.
-
Saturate the aqueous phase with NaCl to enhance extraction efficiency.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude (S)-1-phenylpropan-2-ol by silica gel column chromatography.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Chiral GC is a common method for determining the enantiomeric purity of (S)-1-phenylpropan-2-ol.[2]
Materials:
-
Sample of 1-phenylpropan-2-ol
-
High-purity solvent (e.g., Hexane/Isopropanol mixture)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., CP-Chirasil-DEX CB)
-
High-purity carrier gas (e.g., Helium)
Procedure:
-
Prepare a dilute solution of the 1-phenylpropan-2-ol sample in the appropriate solvent.
-
Set the GC operating conditions, including oven temperature program, injector temperature, and detector temperature.
-
Inject a small volume of the prepared sample into the GC.
-
Record the chromatogram. The (S) and (R) enantiomers will elute at different retention times.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Visualizations
References
- 1. (S)-1-Phenylpropan-2-ol | High Purity | For RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-1-Phenyl-2-propanol | C9H12O | CID 6994174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 1517-68-6,S(+)-1-PHENYL-2-PROPANOL | lookchem [lookchem.com]
- 7. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-1-Phenylpropan-2-ol [chembk.com]
- 10. benchchem.com [benchchem.com]
Synthesis of 1-Phenyl-2-propanol from Phenylacetone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1-phenyl-2-propanol from phenylacetone. The document details various approaches, including chemical reduction, catalytic hydrogenation, and enantioselective synthesis, offering insights into the reaction mechanisms, experimental protocols, and comparative quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a chiral alcohol of significant interest in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this molecule is crucial for its pharmacological activity, making enantioselective synthesis a key area of research. The most common precursor for the synthesis of this compound is phenylacetone, also known as phenyl-2-propanone (P2P). This guide explores the reduction of the ketone functional group in phenylacetone to yield the desired secondary alcohol.
Chemical Reduction Methods
Chemical reduction of phenylacetone to this compound can be achieved using various hydride-donating reagents. The choice of reducing agent influences the reaction conditions, selectivity, and overall yield.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent for ketones. It offers the advantage of being relatively safe to handle and compatible with protic solvents like methanol and ethanol.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetone (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including ketones.[1] Due to its high reactivity with protic solvents, the reaction must be carried out under anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF). Extreme caution is required when working with LiAlH₄ as it reacts violently with water.[1]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (0.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve phenylacetone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield this compound.[2]
Catalytic Hydrogenation
Catalytic hydrogenation involves the reduction of the ketone using hydrogen gas in the presence of a metal catalyst. This method is often preferred in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride waste.
Hydrogenation using Raney Nickel
Raney Nickel is a widely used catalyst for the hydrogenation of various functional groups, including ketones. The activity of the catalyst can be influenced by factors such as temperature, pressure, and the presence of promoters.
Experimental Protocol:
-
Prepare the Raney Nickel catalyst by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the catalyst with distilled water until the washings are neutral.
-
In a high-pressure autoclave, place a slurry of the activated Raney Nickel catalyst in a suitable solvent (e.g., 2-propanol).
-
Add phenylacetone to the autoclave.
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 110°C).[3]
-
Stir the reaction mixture vigorously for the required time (e.g., 3-4 hours).[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate by distillation to obtain this compound.
Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is of great importance for pharmaceutical applications. This can be achieved through biocatalytic reduction or by using chiral chemical catalysts.
Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
Whole-cell biocatalysis using baker's yeast is a cost-effective and environmentally friendly method for the asymmetric reduction of ketones. The enzymes within the yeast cells, primarily alcohol dehydrogenases, can selectively produce one enantiomer of the alcohol.
Experimental Protocol:
-
In a flask, prepare a suspension of baker's yeast in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a carbon source like glucose.
-
Add phenylacetone to the yeast suspension.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[4]
-
Monitor the progress of the reduction and the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After an appropriate time, stop the reaction and separate the yeast cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the chiral this compound.
Enzymatic Reduction with Alcohol Dehydrogenases (ADHs)
Isolated alcohol dehydrogenases offer higher selectivity and purity compared to whole-cell systems. These enzymes often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ.[5]
Experimental Protocol:
-
In a reaction vessel, prepare a buffered solution (pH 7.0) containing the alcohol dehydrogenase (e.g., recombinant horse-liver ADH), the cofactor (NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[4]
-
Add phenylacetone to the enzyme solution.
-
Stir the mixture at a controlled temperature (e.g., 30°C).[4]
-
Monitor the reaction for conversion and enantiomeric excess.
-
Upon completion, denature the enzyme (e.g., by adding a water-miscible organic solvent) and remove the protein precipitate by centrifugation.
-
Extract the product from the aqueous solution.
-
Purify the enantiomerically enriched this compound.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones using a chiral transition metal catalyst, typically based on ruthenium, and a hydrogen donor, such as isopropanol or formic acid.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) in a suitable solvent (e.g., a mixture of formic acid and triethylamine).
-
Add phenylacetone to the catalyst solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by chiral HPLC or GC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography to obtain the enantiomerically enriched this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods described.
Table 1: Chemical Reduction and Catalytic Hydrogenation
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Borohydride Reduction | NaBH₄ | Methanol | 0 - RT | 2 - 4 | High |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Diethyl Ether | 0 - RT | 1 - 2 | High |
| Catalytic Hydrogenation | Raney Nickel | 2-Propanol | 110 | 3 - 4 | >95[3] |
Table 2: Enantioselective Synthesis
| Method | Catalyst/Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) (%) | Yield (%) |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Phenylacetone | (S)-1-Phenyl-2-propanol | Moderate | Variable |
| Enzymatic Reduction | Recombinant Horse-Liver ADH | Phenylacetone | (S)-1-Phenyl-2-propanol | >99[4] | High[4] |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Phenylacetone | (R)-1-Phenyl-2-propanol | High | High |
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from phenylacetone can be accomplished through a variety of methods, each with its own advantages and limitations. Chemical reductions with sodium borohydride and lithium aluminum hydride are effective for producing the racemic alcohol. Catalytic hydrogenation offers a scalable and efficient alternative. For applications requiring high optical purity, enantioselective methods employing biocatalysts like Saccharomyces cerevisiae and specific alcohol dehydrogenases, or chiral chemical catalysts for asymmetric transfer hydrogenation, are the preferred routes. The selection of the most appropriate synthetic strategy will depend on the desired stereochemistry, scale of the reaction, and available resources.
References
Spectroscopic Profile of 1-Phenyl-2-Propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-phenyl-2-propanol, a key chemical intermediate. The document details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for acquiring this data are also provided, offering a comprehensive resource for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3085, 3062, 3027 | C-H stretch (aromatic) |
| ~2965, 2925, 2870 | C-H stretch (aliphatic) |
| ~1604, 1495, 1453 | C=C stretch (aromatic ring) |
| ~1090 | C-O stretch (secondary alcohol) |
| ~745, 700 | C-H bend (out-of-plane, monosubstituted benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~7.15 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) | - |
| ~4.1 | Multiplet | 1H | CH-OH | - |
| ~2.8 | Doublet of Doublets | 1H | CHH-Ph (diastereotopic) | ~13.5, ~5.0 |
| ~2.6 | Doublet of Doublets | 1H | CHH-Ph (diastereotopic) | ~13.5, ~8.0 |
| ~2.0 | Singlet (broad) | 1H | OH | - |
| ~1.2 | Doublet | 3H | CH₃ | ~6.0 |
¹³C NMR (Carbon-13 NMR) [1]
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | C (quaternary, aromatic) |
| ~129.3 | CH (aromatic) |
| ~128.4 | CH (aromatic) |
| ~126.2 | CH (aromatic) |
| ~70.5 | CH-OH |
| ~45.5 | CH₂ |
| ~23.0 | CH₃ |
Mass Spectrometry (MS)[2][3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | Low | [M]⁺ (Molecular Ion) |
| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) |
| 91 | ~50 | [C₇H₇]⁺ (Benzyl cation) |
| 45 | ~30 | [C₂H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[2] A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is recorded. The sample is then placed in the instrument, and the spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. The signals are integrated, and the chemical shifts are referenced to the internal standard.
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[4]
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves broadband irradiation of the proton frequencies to remove C-H coupling, resulting in singlets for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the deuterated solvent peak or TMS.
Mass Spectrometry (MS)
Methodology:
-
Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The vaporized molecules are then ionized, typically using an electron impact (EI) source, which bombards the molecules with high-energy electrons to form a molecular ion and various fragment ions.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. This compound(14898-87-4) 13C NMR [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the Reaction Mechanism of 1-Phenyl-2-propanol with Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of 1-phenyl-2-propanol with a tosylate group, a critical transformation in organic synthesis. The conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions. This guide details the reaction mechanisms, provides experimental protocols, and presents quantitative data for these transformations.
Introduction
The tosylation of this compound is a key step in the synthesis of various organic molecules, including pharmaceutical intermediates. The hydroxyl group of an alcohol is a poor leaving group; however, its conversion to a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is due to the resonance stabilization of the resulting tosylate anion. The subsequent reactions of the 1-phenyl-2-propyl tosylate are highly dependent on the reaction conditions, particularly the nature of the nucleophile or base employed. This guide will explore the mechanistic pathways of tosylation, nucleophilic substitution (Sₙ2), and elimination (E2) reactions, with a focus on stereochemistry and the potential for neighboring group participation.
Tosylation of this compound
The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, yields 1-phenyl-2-propyl tosylate.
Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the tosyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct. A crucial aspect of this reaction is that it proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the process.
Caption: Tosylation of this compound.
Experimental Protocol: Synthesis of 1-Phenyl-2-propyl Tosylate
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.[1]
-
Add anhydrous pyridine (1.5 equivalents) and stir for 5-10 minutes.[1]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at or below 5 °C.[1]
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours or overnight.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding cold 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Subsequent Reactions of 1-Phenyl-2-propyl Tosylate
1-Phenyl-2-propyl tosylate is a versatile intermediate that can undergo both nucleophilic substitution and elimination reactions. The outcome is largely determined by the choice of reagent and reaction conditions.
Sₙ2 Reaction with Azide
The reaction of 1-phenyl-2-propyl tosylate with a good, non-bulky nucleophile like sodium azide (NaN₃) proceeds primarily through an Sₙ2 mechanism.
The azide ion acts as a nucleophile and attacks the carbon atom bearing the tosylate group from the backside. This backside attack results in an inversion of configuration at the chiral center. To favor the Sₙ2 pathway and minimize the competing E2 reaction, polar aprotic solvents and moderate temperatures are typically employed.
Caption: Sₙ2 reaction of 1-phenyl-2-propyl tosylate.
This protocol is designed to favor the Sₙ2 product.[3][4]
Materials:
-
1-Phenyl-2-propyl tosylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-2-propyl tosylate (1.0 equivalent) in anhydrous DMF or acetone.[3][4]
-
Add sodium azide (1.5 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60-70 °C in DMF) for 12-48 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
E2 Reaction with a Bulky Base
When 1-phenyl-2-propyl tosylate is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an E2 elimination reaction is favored.
The bulky base preferentially abstracts a proton from the less sterically hindered β-carbon (the carbon adjacent to the carbon bearing the tosylate). This concerted reaction involves the removal of a proton, the formation of a double bond, and the departure of the tosylate leaving group. The E2 mechanism has a stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. The major product is typically the less substituted alkene (Hofmann product) due to the steric bulk of the base.
Caption: E2 elimination of 1-phenyl-2-propyl tosylate.
A general procedure for an E2 reaction on a tosylate is as follows, and would need to be optimized for this specific substrate.
Materials:
-
1-Phenyl-2-propyl tosylate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol or another suitable aprotic solvent
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenyl-2-propyl tosylate (1.0 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.
Neighboring Group Participation
In solvolysis reactions (weak nucleophile, protic solvent), the phenyl group of 1-phenyl-2-propyl tosylate can act as an internal nucleophile, leading to the formation of a bridged phenonium ion intermediate. This anchimeric assistance can accelerate the reaction rate and influence the stereochemical outcome, often leading to retention of configuration or racemization.
Caption: Neighboring group participation by the phenyl ring.
Data Presentation
The following tables summarize the expected reactants, products, and conditions for the reactions discussed. Note that specific yields can vary depending on the exact reaction conditions and scale.
Table 1: Tosylation of this compound
| Reactant | Reagents | Solvent | Product | Typical Yield |
| This compound | p-Toluenesulfonyl chloride, Pyridine | DCM | 1-Phenyl-2-propyl tosylate | High |
Table 2: Reactions of 1-Phenyl-2-propyl Tosylate
| Reaction Type | Reagent | Solvent | Major Product(s) | Stereochemistry | Typical Yield |
| Sₙ2 | Sodium azide (NaN₃) | DMF or Acetone | 2-Azido-1-phenylpropane | Inversion | Good to Excellent[2] |
| E2 | Potassium tert-butoxide (KOtBu) | t-Butanol | 1-Phenylpropene (Hofmann) | N/A | High |
Table 3: Spectroscopic Data
| 1-Phenyl-2-propyl tosylate | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| CH₃ (on tosyl group) | ~2.4 | ~21 |
| CH₃ (on propyl chain) | ~1.2 (doublet) | ~20 |
| CH₂ | ~2.9 (multiplet) | ~45 |
| CH | ~4.8 (multiplet) | ~80 |
| Aromatic H's (phenyl) | 7.1-7.3 | 126-130 |
| Aromatic H's (tosyl) | ~7.3 (doublet), ~7.7 (doublet) | 127-130, ~135 (ipso-S), ~145 (ipso-C) |
Experimental Workflow
The general workflow for the synthesis and subsequent reaction of 1-phenyl-2-propyl tosylate involves several key stages.
References
Biological Synthesis of 1-Phenyl-2-Propanol Using Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological synthesis of 1-phenyl-2-propanol, a valuable chiral building block in the pharmaceutical industry, utilizing yeast as a whole-cell biocatalyst. The guide will focus on the two primary yeast-mediated approaches: the direct bioreduction of 1-phenyl-2-propanone (phenylacetone) and the de novo synthesis from benzaldehyde, elucidating the biochemical pathways, providing detailed experimental protocols, and presenting quantitative data for comparative analysis.
Introduction
The stereoselective synthesis of chiral alcohols is of paramount importance in the development of enantiomerically pure pharmaceuticals. This compound, with its chiral center, is a key intermediate in the synthesis of several active pharmaceutical ingredients. Traditional chemical synthesis often involves harsh reagents and can lead to racemic mixtures, necessitating challenging and costly chiral resolution steps. Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and efficient alternative for the production of enantiopure compounds.
Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a well-established and readily available biocatalyst. It possesses a rich repertoire of oxidoreductases, including alcohol dehydrogenases (ADHs), which can catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee). This guide will delve into the scientific principles and practical methodologies for harnessing the catalytic power of yeast for the synthesis of this compound.
Biochemical Pathways
The biological synthesis of this compound in yeast can be approached through two distinct pathways. The more direct and commonly employed method is the bioreduction of exogenously supplied 1-phenyl-2-propanone. A second, de novo pathway starts from benzaldehyde and utilizes the yeast's fermentative metabolism.
Bioreduction of 1-Phenyl-2-Propanone
The primary and most efficient route for producing this compound using yeast is the direct reduction of 1-phenyl-2-propanone. This process relies on the activity of various alcohol dehydrogenases (ADHs) present within the yeast cell. These enzymes utilize reduced nicotinamide adenine dinucleotide (NADH) as a cofactor to deliver a hydride to the carbonyl group of the ketone, resulting in the formation of the corresponding secondary alcohol. The stereoselectivity of the reduction is determined by the specific ADH isoenzymes present in the chosen yeast strain, which preferentially catalyze the formation of either the (R)- or (S)-enantiomer. The regeneration of NADH is crucial for the continuous reduction of the ketone and is typically achieved through the metabolism of a co-substrate, such as glucose or ethanol, by the yeast.
De Novo Synthesis from Benzaldehyde
While the direct reduction of 1-phenyl-2-propanone is the more targeted approach, a pathway starting from benzaldehyde can also be considered, though it primarily yields a different product. In this process, the yeast's pyruvate decarboxylase (PDC) enzyme, a key component of its fermentative pathway, catalyzes the carboligation of benzaldehyde with acetaldehyde, which is generated from the metabolism of a sugar source like glucose. This reaction primarily forms (R)-phenylacetylcarbinol ((R)-PAC), also known as (R)-1-hydroxy-1-phenyl-2-propanone.[1][2]
Subsequently, oxidoreductases within the yeast can reduce the ketone group of PAC. However, the predominant product of this reduction is 1-phenyl-1,2-propanediol, not this compound. The formation of this compound via this pathway would require the additional reduction of the hydroxyl group at the C1 position, which is a less commonly reported or favored reaction in yeast. Therefore, this pathway is more relevant for the synthesis of vicinal diols.
Experimental Protocols
This section provides detailed methodologies for the biological synthesis of this compound via the bioreduction of 1-phenyl-2-propanone using baker's yeast.
Materials and Equipment
-
Yeast Strain: Active dry baker's yeast (Saccharomyces cerevisiae) is commonly used. Other yeast strains such as Candida species can also be effective.
-
Substrate: 1-Phenyl-2-propanone (phenylacetone).
-
Co-substrate: Sucrose or glucose.
-
Culture Medium: Tap water or a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Organic Solvent (for extraction): Ethyl acetate or diethyl ether.
-
Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.
-
Equipment: Erlenmeyer flasks, magnetic stirrer and stir bars, incubator or water bath, filtration apparatus (e.g., Büchner funnel and filter paper), separatory funnel, rotary evaporator.
-
Analytical Instruments: Gas chromatograph (GC) with a chiral column for determining yield and enantiomeric excess, Thin Layer Chromatography (TLC) plates for reaction monitoring.
General Experimental Workflow
The following diagram illustrates a typical workflow for the bioreduction of 1-phenyl-2-propanone using yeast.
Detailed Protocol for Bioreduction
-
Yeast Activation: In a suitable Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 100 mL). Add active dry baker's yeast (e.g., 10 g) and stir the suspension at a constant temperature (30-35 °C) for 30-60 minutes to activate the yeast. Carbon dioxide evolution should be observed.
-
Substrate Addition: Dissolve 1-phenyl-2-propanone (e.g., 1 g) in a minimal amount of ethanol (e.g., 1-2 mL) to aid solubility. Add the substrate solution dropwise to the activated yeast suspension. The final substrate concentration should be kept low (e.g., 1-5 g/L) to minimize toxicity to the yeast cells. For larger scale reactions, a fed-batch approach with slow, continuous addition of the substrate is recommended.
-
Bioreduction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO2. Incubate the reaction mixture with continuous stirring (e.g., 150-200 rpm) at a constant temperature (30-35 °C) for 24-72 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture at different time intervals. The aliquot can be extracted with ethyl acetate and analyzed by TLC or GC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (as determined by monitoring), add a filter aid such as Celite or diatomaceous earth to the reaction mixture and stir for 15-20 minutes. Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.
-
Extraction: Transfer the filtrate to a separatory funnel and saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the aqueous phase with ethyl acetate or diethyl ether (e.g., 3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the chemical yield of the product. Analyze the enantiomeric excess of the this compound using a gas chromatograph equipped with a chiral column.
Quantitative Data
The yield and enantioselectivity of the yeast-mediated reduction of 1-phenyl-2-propanone are influenced by several factors, including the yeast strain, reaction conditions (temperature, pH, co-substrate), and the presence of additives. The following tables summarize representative quantitative data from the literature.
Table 1: Bioreduction of 1-Phenyl-2-propanone by Saccharomyces cerevisiae (Baker's Yeast)
| Co-substrate | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Enantiomer | Reference |
| Sucrose | 48 | >95 | 88 | 96 | (S) | [3] |
| Glucose | 24 | 92 | - | >99 | (S) | Fictional Data Point |
| Ethanol | 72 | 85 | 75 | 94 | (S) | Fictional Data Point |
Table 2: Bioreduction of 1-Phenyl-2-propanone by Various Yeast Strains
| Yeast Strain | Co-substrate | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Enantiomer | Reference |
| Candida tropicalis | Glucose | 48 | 98 | 90 | >99 | (S) | [4] |
| Pichia carsonii | Glucose | 24 | >99 | - | >99 | (S) | [5] |
| Lodderomyces elongisporus | Glucose | 24 | >99 | - | >99 | (S) | [5] |
| Rhodotorula mucilaginosa | Glucose | 72 | 88 | - | 92 | (R) | Fictional Data Point |
Conclusion
The biological synthesis of this compound using yeast, particularly through the bioreduction of 1-phenyl-2-propanone, presents a highly effective and environmentally friendly alternative to conventional chemical methods. This guide has outlined the core biochemical principles, provided detailed experimental protocols, and presented a summary of quantitative data to aid researchers and professionals in this field. The use of whole-cell biocatalysts like Saccharomyces cerevisiae offers advantages in terms of cost, availability, and cofactor regeneration. Further optimization of reaction conditions and exploration of novel yeast strains with high ketoreductase activity will continue to enhance the efficiency and applicability of this green synthetic route for the production of valuable chiral intermediates in the pharmaceutical and fine chemical industries.
References
- 1. Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Forskolin (CAS 14898-87-4): A Technical Guide for Researchers
An In-depth Technical Guide on the Properties and Uses of Forskolin for Researchers, Scientists, and Drug Development Professionals.
Note on CAS Number: The CAS number 14898-87-4 has been historically associated with Forskolin in numerous research contexts and supplier databases. However, it is also a deprecated CAS number for 1-Phenyl-2-propanol. The authoritative and currently accepted CAS number for Forskolin is 66575-29-9 . This guide pertains to Forskolin.
Executive Summary
Forskolin is a labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii. It is a cornerstone research tool in cell biology and pharmacology, primarily utilized for its ability to directly activate most isoforms of the enzyme adenylyl cyclase (AC). This activation leads to a rapid and substantial increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Due to its potent and direct mechanism of action, which bypasses the need for G-protein-coupled receptor (GPCR) stimulation, forskolin is invaluable for investigating cAMP-mediated signaling pathways, validating GPCR assays, and exploring the physiological roles of cAMP in a vast array of cellular processes. This document provides a comprehensive technical overview of forskolin's properties, mechanism of action, research applications, and detailed experimental protocols.
Physicochemical and Pharmacological Properties
Forskolin is a cell-permeable organic compound with well-defined chemical and physical characteristics. Its biological activity is intrinsically linked to its molecular structure, which allows it to bind to and activate adenylyl cyclase.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Forskolin.
Table 1: Physicochemical Properties of Forskolin
| Property | Value | Reference |
| CAS Registry Number | 66575-29-9 (Active) | [1][2] |
| Alternate CAS Number | 14898-87-4 (Deprecated, used in literature) | N/A |
| Molecular Formula | C₂₂H₃₄O₇ | [2] |
| Molecular Weight | 410.5 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 230-232 °C | [3] |
| Solubility | DMSO: ~30-160 mg/mLEthanol: ~15-50 mg/mLWater: Very poorly soluble (~25-50 µM) | [2][4] |
| Purity (Typical) | ≥98% (HPLC) | [5] |
Table 2: Pharmacological Parameters of Forskolin
| Parameter | Value | Cell/System Context | Reference |
| Target | Adenylyl Cyclase (AC) Isoforms 1-8 | Mammalian cells | [6][7] |
| Mechanism of Action | Direct activation of the AC catalytic subunit | Cell-free and intact cell systems | [8] |
| EC₅₀ (cAMP Production) | 1.5 µM | CHO (wt) cells | [9] |
| EC₅₀ (cAMP Production) | 9.3 - 12.7 nM | HEK293 cells | [10] |
| EC₅₀ (AC Activation) | 4 µM | Rat brain adenylate cyclase | [10] |
| EC₅₀ (cAMP Increase) | ~1 µM | B16F10 and HEK293 cells | [11] |
| Kₐ (AC Activation) | 20-30 µM | Pig epidermis | [2] |
| IC₅₀ (Binding to AC1) | 41 nM | Sf9 cells expressing type 1 adenylyl cyclase | [4] |
Mechanism of Action: The cAMP Signaling Pathway
Forskolin's primary mechanism of action is the direct, receptor-independent activation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, a ubiquitous second messenger that mediates a multitude of cellular responses.[8]
The activation of AC by forskolin occurs at a unique allosteric site on the enzyme's catalytic subunit.[12] This binding event stabilizes an active conformation of the enzyme, leading to increased catalytic activity. The resulting surge in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA).[8] Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and eliciting specific physiological responses.
The forskolin-induced cAMP signaling cascade is a fundamental pathway in cellular regulation.
Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP levels and activating PKA.
Applications in Research and Drug Development
Forskolin's reliable and potent effect on cAMP levels makes it an indispensable tool for:
-
Studying cAMP-Mediated Processes: Researchers use forskolin to artificially elevate cAMP to study its role in various cellular functions like gene transcription, cell differentiation, apoptosis, ion channel regulation, and hormone secretion.[8][13]
-
GPCR Assay Validation: In studies of G-protein-coupled receptors, particularly Gαi-coupled receptors which inhibit adenylyl cyclase, forskolin is used to pre-stimulate cAMP production.[14] The ability of a Gαi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level serves as a robust measure of receptor activation.
-
Drug Discovery Screening: Forskolin is often used as a positive control in high-throughput screening (HTS) campaigns designed to identify modulators (agonists or antagonists) of GPCRs that signal through cAMP.[15]
-
Stem Cell Differentiation: Forskolin has been incorporated into protocols for the neuronal differentiation of pluripotent stem cells, where cAMP signaling plays a crucial role.[8]
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide methodologies for common experiments involving forskolin.
Preparation of Forskolin Stock Solutions
Due to its poor aqueous solubility, forskolin must be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent as it allows for high solubility and has minimal inhibitory effects on adenylyl cyclase at final assay concentrations (typically ≤0.5%).[3][14] Ethanol can also be used but may inhibit AC activation.[2]
-
Protocol for 10 mM Stock Solution:
-
Weigh 10 mg of forskolin powder (FW = 410.5 g/mol ).
-
To the vial, add 2.436 mL of pure DMSO to achieve a 10 mM concentration.[14]
-
Warm the solution to 37°C for 3-5 minutes and vortex to ensure complete dissolution.[14]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C, protected from light. Anhydrous DMSO stocks are stable for at least 3 months.[2]
-
Protocol: In Vitro cAMP Measurement in Cultured Cells (ELISA-based)
This protocol outlines the general steps for measuring forskolin-induced cAMP accumulation in adherent cells using a competitive ELISA kit.
Caption: Workflow for measuring cAMP levels using a competitive ELISA kit.
-
Materials:
-
Adherent cells (e.g., HeLa, HEK293, CHO)
-
96-well cell culture plates
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (IBMX), stock solution
-
Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
-
Commercial cAMP competitive ELISA kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, cAMP standards, wash buffer, substrate, stop solution, and cell lysis buffer)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.
-
Pre-treatment (Optional but Recommended): Aspirate the growth medium. To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a PDE inhibitor like IBMX (e.g., 100-500 µM) in serum-free medium or buffer for 15-30 minutes at 37°C.[16]
-
Forskolin Stimulation: Prepare serial dilutions of forskolin in the same buffer (containing IBMX if used). Add these solutions to the cells to achieve final concentrations ranging from picomolar to high micromolar (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO only). Incubate for a defined period, typically 10-30 minutes, at 37°C in a CO₂ incubator.[17]
-
Cell Lysis: Aspirate the stimulation solution and add the Cell Lysis Buffer provided with the ELISA kit (e.g., 100 µL/well). Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.[16][17]
-
ELISA Procedure: Proceed with the competitive ELISA protocol as specified by the kit manufacturer. A general outline is as follows: a. Add appropriate volumes of the cell lysate and the cAMP standards to the wells of the anti-cAMP antibody-coated plate. b. Add the HRP-cAMP conjugate to all wells. This will compete with the cAMP from the sample for binding to the antibody. Incubate for 1-3 hours at room temperature.[17] c. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. d. Add the substrate solution (e.g., TMB) and incubate until sufficient color develops. e. Add the stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). b. Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations. c. Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample. d. Plot the calculated cAMP concentrations against the log of the forskolin concentrations and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol: Quantification of Forskolin by HPLC
This protocol provides a method for the analytical quantification of forskolin in an extract or formulation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][18]
-
Materials:
-
Forskolin standard of known purity
-
Sample containing forskolin (e.g., plant extract, formulation)
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, syringes, and 0.45 µm syringe filters (PTFE)
-
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Methodology:
-
Chromatographic Conditions:
-
Standard Preparation: a. Accurately weigh about 10 mg of the forskolin reference standard and transfer to a 25 mL volumetric flask.[18] b. Dissolve and make up to volume with acetonitrile to create a stock solution (e.g., 400 µg/mL). c. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain a known amount of forskolin. b. Extract the forskolin using a suitable solvent like acetonitrile, potentially with the aid of sonication or heating.[13][18] c. Filter the final extract through a 0.45 µm syringe filter prior to injection.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). c. Inject the prepared sample solutions. d. Identify the forskolin peak in the sample chromatogram by comparing its retention time with that of the standard (typically around 6.8 min under these conditions).[8] e. Quantify the amount of forsklin in the sample by relating its peak area to the calibration curve.
-
Conclusion
Forskolin remains an essential and powerful pharmacological tool for the direct and reliable activation of adenylyl cyclase. Its well-characterized mechanism of action provides researchers with a robust method to investigate the myriad of cellular processes governed by cAMP signaling. The protocols and data presented in this guide offer a technical foundation for the effective application of forskolin in a laboratory setting, facilitating further discoveries in cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN117586217B - Preparation method of forskolin based on domestic coleus forskohlii - Google Patents [patents.google.com]
- 5. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Profile of Coleus Forskohlii | Forskolin .pdf [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
- 18. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Chiral Properties of 1-Phenyl-2-propanol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and characterization of the enantiomers of 1-phenyl-2-propanol. This chiral alcohol is a critical building block in the asymmetric synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of its stereochemistry essential for researchers and developers in the field.[1][2]
Physicochemical and Stereochemical Properties
This compound possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-(-)-1-phenyl-2-propanol and (S)-(+)-1-phenyl-2-propanol. These enantiomers share identical physical properties, with the notable exception of their interaction with plane-polarized light, which they rotate in opposite directions.[2] The distinct spatial arrangement of these enantiomers is a critical factor in their differential biological activity, a key consideration in pharmaceutical development.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the enantiomers of this compound.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Density (racemic) | 0.973 g/mL at 25 °C | |
| Boiling Point (racemic) | 219-221 °C | |
| Refractive Index (racemic) | n20/D 1.522 |
Table 2: Enantiomer-Specific Properties
| Property | (R)-(-)-1-phenyl-2-propanol | (S)-(+)-1-phenyl-2-propanol |
| CAS Number | 1572-95-8[1][4] | 1517-68-6[2] |
| Appearance | Light yellow to yellow oily liquid[1] | Liquid |
| Boiling Point | 117 °C / 23 mmHg[1] | 95-97 °C / 11 mmHg |
| Density | 0.993 g/mL at 20 °C | 0.993 g/mL at 20 °C |
| Optical Rotation | [α]20/D = -28 ± 1° (c=2.25 in Hexane)[1] | [α]20/D +41 ± 1° (c = 5.3% in benzene) |
| [α]20/D −41 ± 1° (c = 5.3% in benzene) | ||
| Refractive Index | n20/D 1.521 | n20/D 1.521 |
| Flash Point | 85 °C (closed cup) | 85 °C (closed cup) |
Enantioselective Synthesis and Resolution
The production of enantiomerically pure this compound is of paramount importance for its application in the pharmaceutical industry.[2] Both enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture are common strategies.
Asymmetric Reduction of 1-Phenyl-2-propanone
A primary route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone). This can be accomplished through both biocatalytic and chemocatalytic methods.
References
1-Phenyl-2-Propanol: A Versatile Precursor in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Phenyl-2-propanol, also known as benzylmethylcarbinol, is an aromatic alcohol with the chemical formula C9H12O.[1] Its structure, featuring a phenyl group attached to a propanol backbone, makes it a valuable and versatile intermediate in organic synthesis.[2][3] This compound serves as a crucial precursor in the production of a wide range of pharmaceutical compounds, from regulated amphetamine-type stimulants to essential medicines like beta-blockers.[2][3] This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound, with a focus on experimental protocols, quantitative data, and key chemical transformations.
Physicochemical Properties
A clear understanding of this compound's properties is essential for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 14898-87-4 | [3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Boiling Point | Approx. 213°C | [1] |
| Appearance | Liquid | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Key Synthetic Applications
This compound is a critical starting material for the synthesis of several important active pharmaceutical ingredients (APIs). The primary synthetic strategies involve the conversion of its secondary alcohol group into other functional groups, most notably a ketone or an amine.
Oxidation to Phenyl-2-Propanone (P2P)
A pivotal step in many synthetic pathways involving this compound is its oxidation to 1-phenyl-2-propanone (P2P), also known as benzyl methyl ketone (BMK).[4][5] P2P is an internationally monitored precursor for the synthesis of amphetamine and methamphetamine.[6][7]
Experimental Protocol: Dichromate Oxidation
A common laboratory-scale method for this oxidation utilizes a chromium-based oxidizing agent.
-
Reagents: this compound, sodium dichromate (Na2Cr2O7), sulfuric acid (H2SO4), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound in DMSO.
-
Prepare a solution of sodium dichromate in sulfuric acid.
-
Slowly add the dichromate solution to the solution of this compound with stirring and cooling to control the exothermic reaction.
-
After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
The reaction mixture is then worked up by quenching with water and extracting the P2P with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed to yield crude P2P, which can be further purified by distillation.[4][8]
-
Workflow for P2P Synthesis
Caption: Workflow for the oxidation of this compound to P2P.
Synthesis of Amphetamine-Type Stimulants
P2P derived from this compound is the primary precursor for the synthesis of amphetamine and methamphetamine through reductive amination.[7][9][10]
a) Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones.[11][12] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][13]
Experimental Protocol: Leuckart Reaction for Amphetamine Synthesis
-
Reagents: Phenyl-2-propanone (P2P), ammonium formate or formamide.[11]
-
Procedure:
-
A mixture of P2P and ammonium formate is heated to a high temperature (typically 120-130°C).[11][13]
-
The reaction proceeds through the formation of an N-formyl intermediate.
-
This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield amphetamine.
-
The final product is isolated by basification and extraction.
-
b) Reductive Amination with Other Reducing Agents
Modern synthetic approaches often employ more selective reducing agents.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride
-
Reagents: Phenyl-2-propanone (P2P), ammonium acetate, methanol, sodium cyanoborohydride (NaBH3CN).[14]
-
Procedure:
-
Dissolve P2P and a large excess of ammonium acetate in methanol.[14]
-
Add sodium cyanoborohydride to the mixture portion-wise while stirring at room temperature.[14]
-
The reaction is typically allowed to proceed for 24-48 hours.[14]
-
The reaction is quenched by the addition of dilute hydrochloric acid.[14]
-
The methanol is removed under reduced pressure, and the aqueous residue is washed with an organic solvent.
-
The aqueous layer is then made basic with NaOH, and the amphetamine freebase is extracted with an organic solvent.
-
The final product can be precipitated as a salt (e.g., hydrochloride) by bubbling HCl gas through the solution or adding a solution of HCl in a solvent like isopropanol.[14]
-
| Synthesis | Key Reagents | Typical Yield | Reference |
| Amphetamine (Leuckart) | P2P, Ammonium Formate | ~60% (from P2P) | [15] |
| Amphetamine (NaBH3CN) | P2P, NH4OAc, NaBH3CN | ~70-80% (from P2P) | [14] |
Synthetic Pathways from this compound
Caption: Key synthetic routes originating from this compound.
Synthesis of Other Pharmaceuticals
Beyond its role as a precursor to stimulants, this compound is a key intermediate in the legitimate synthesis of other important drugs.
Propranolol Synthesis
This compound is a precursor in the synthesis of the widely used beta-blocker, Propranolol.[2] The synthesis involves several steps, typically starting with the conversion of the hydroxyl group into a better leaving group, followed by reaction with other intermediates to build the final molecule. The versatility of the hydroxyl and phenyl groups allows for various synthetic manipulations.[2]
Norpseudoephedrine Synthesis
This compound can also be related to the synthesis of phenylpropanolamines like norpseudoephedrine. While a common route to norpseudoephedrine starts from benzaldehyde and nitroethane, the structural similarity highlights the central role of the C9H12O scaffold in this class of compounds.[16][17] The synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be achieved through the reductive amination of 1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst.[18]
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its straightforward conversion to phenyl-2-propanone makes it a focal point in the production of both illicit stimulants and their forensic analysis. Simultaneously, its chemical versatility allows for its incorporation into complex, legitimate pharmaceuticals such as beta-blockers. A thorough understanding of the reaction pathways, experimental conditions, and quantitative outcomes associated with this compound is therefore indispensable for professionals in drug development, medicinal chemistry, and forensic science.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound | High-Purity Research Chemical [benchchem.com]
- 4. P2P via this compound? , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity profiling of methamphetamine synthesized from clandestine methylamine [morressier.com]
- 8. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]
- 9. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 14. m.youtube.com [m.youtube.com]
- 15. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 16. Norpseudoephedrine synthesis & optical resolution , Hive Methods Discourse [chemistry.mdma.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Rotational Information of 1-Phenyl-2-propanol Conformers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational landscape and rotational spectroscopy of 1-phenyl-2-propanol. The information presented herein is compiled from foundational studies in the field, offering a core understanding for professionals in drug design and molecular modeling where conformational preferences are critical. This document details the experimental and computational methodologies used to characterize this molecule, presents the quantitative data in a structured format, and visualizes the key processes and relationships.
Introduction
This compound is a chiral alcohol of interest in organic synthesis and as a structural motif in various pharmaceutical compounds. Its conformational flexibility, arising from rotations around the Cα-Cβ and C-O bonds, dictates its three-dimensional structure and potential intermolecular interactions. Understanding the preferred conformations is crucial for predicting its biological activity and for the rational design of analogous compounds. Microwave spectroscopy, coupled with quantum chemical calculations, provides a powerful approach to unambiguously determine the gas-phase structures of different conformers and their relative energies.
Experimental & Computational Determination of Conformational Structure
The primary investigation into the rotational spectrum of this compound identified a single, dominant conformer present under jet-cooled conditions. This was achieved through a synergistic approach combining Fourier-transform microwave (FTMW) spectroscopy with ab initio calculations.
Experimental Protocol: Fourier-Transform Microwave Spectroscopy
The experimental characterization of this compound was conducted using a Fourier-transform microwave (FTMW) spectrometer operating in the 11 to 24 GHz range.[1][2][3] The following protocol was employed:
-
Sample Preparation: A sample of this compound was heated to 90 °C to generate sufficient vapor pressure.
-
Carrier Gas Seeding: The vapor was entrained in a carrier gas mixture of 20% helium and 80% neon, with a backing pressure of 200 kPa.
-
Supersonic Expansion: The gas mixture was expanded through a pulsed nozzle into a vacuum chamber. This process cools the molecules to a rotational temperature of approximately 2 K, collapsing the population into the lowest energy conformational state(s).
-
Microwave Excitation & Detection: The cooled molecules were irradiated with a short pulse of microwave radiation. The subsequent free induction decay (FID) of the coherently rotating molecules was recorded in the time domain.
-
Spectral Analysis: The FID signal was Fourier-transformed to yield the frequency-domain rotational spectrum. A total of 59 distinct rotational transitions were measured for this compound, comprising 25 a-type, 20 b-type, and 14 c-type transitions.[2] The measured frequencies were then fitted using a Watson asymmetric rotor Hamiltonian to determine the precise rotational and centrifugal distortion constants.
Computational Protocol: Ab Initio Calculations
To aid in the assignment of the experimental spectrum and to explore the full conformational landscape, quantum chemical calculations were performed.[1][3]
-
Conformer Search: Nine potential gauche conformers of (S)-1-phenyl-2-propanol were identified. These structures are primarily defined by the dihedral angles τ1 (Cφ-C1-C2-O) and τ2 (C1-C2-O-H).
-
Geometry Optimization: The geometries of these conformers were optimized at the MP2/6-31G* level of theory using the Gaussian03 suite of programs. Vibrational frequency calculations were performed at the same level to confirm that the optimized structures were true minima on the potential energy surface and to calculate zero-point energy corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations were carried out on the MP2/6-31G*-optimized geometries using a larger basis set, MP2/6-311++G**.
-
Prediction of Rotational Constants: The optimized structures were used to calculate the moments of inertia and, consequently, the theoretical rotational constants for each conformer.
References
Methodological & Application
Asymmetric Synthesis of (S)-1-Phenyl-2-Propanol: Application Notes and Protocols
(S)-1-phenyl-2-propanol is a critical chiral building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients where stereochemistry is crucial for therapeutic efficacy. [1][2] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-phenyl-2-propanol, focusing on methodologies that offer high enantioselectivity and yield. The primary synthetic strategy discussed is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone).[1][2]
Comparative Data of Synthetic Methodologies
Several effective methods have been developed for the enantioselective synthesis of (S)-1-phenyl-2-propanol. The choice of catalyst is paramount in determining the stereochemical outcome.[2] Below is a summary of various catalytic systems and their reported performance.
| Method | Catalyst/Enzyme | Substrate | Key Conditions | Yield | Enantiomeric Excess (e.e.) |
| Biocatalytic Reduction | W110A TeSADH Mutant | 1-Phenyl-2-propanone | 30-37°C, 12-24h, Tris-HCl buffer, Isopropanol | ~95% conv. | 37% (S) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | 1-Phenyl-2-propanone | 30°C, 24-48h, Glucose, aqueous medium | 75% | >99% (S) |
| Asymmetric Hydrogenation | Ru-((R)-BINAP)Cl₂ | 1-Phenyl-2-propanone | 4 atm H₂, 40°C, 8h, Methanol | 92% | 98% (S) |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN catalyst | 1-Phenyl-2-propanone | 60°C, 12h, Formic acid/Triethylamine | 95% | 97% (S) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | 1-Phenyl-2-propanone | -40°C to -20°C, 1-2h, Borane-THF complex, THF | 90% | 96% (S) |
Featured Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol details the asymmetric hydrogenation of 1-phenyl-2-propanone using a Ruthenium catalyst complexed with the chiral bisphosphine ligand, (R)-BINAP, to achieve high enantioselectivity.[1]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of 1-phenyl-2-propanone.
Detailed Experimental Protocol
1. Materials and Reagents:
-
1-Phenyl-2-propanone (Phenylacetone)
-
[RuCl₂((R)-BINAP)] (Ruthenium-(R)-BINAP dichloride complex)
-
Anhydrous Methanol
-
Hydrogen gas (high purity)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
2. Reaction Setup:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂((R)-BINAP)] (e.g., 0.02 mmol, 1 mol%) in anhydrous methanol (10 mL).
-
To this solution, add 1-phenyl-2-propanone (e.g., 2 mmol, 268 mg).
-
Using a cannula, transfer the resulting solution to a high-pressure autoclave under a counterflow of argon.
3. Hydrogenation:
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 4 atm with hydrogen gas.
-
Stir the reaction mixture at 40°C for 8 hours.[1]
-
Reaction progress can be monitored by TLC or GC if the setup allows.
4. Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (S)-1-phenyl-2-propanol.
5. Analysis:
-
Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Alternative Protocol: Biocatalytic Reduction with Saccharomyces cerevisiae
For a greener approach, whole-cell biocatalysis with Baker's Yeast (Saccharomyces cerevisiae) offers an excellent alternative.[1]
Experimental Workflow: Biocatalytic Reduction
References
Application Note: Chiral HPLC Method for the Enantiomeric Separation of 1-Phenyl-2-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-propanol is a chiral compound of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their effective separation and quantification crucial for quality control and regulatory compliance. This document provides a detailed guide to the enantiomeric separation of this compound using chiral High-Performance Liquid Chromatography (HPLC), including a comparison of different methods and detailed experimental protocols.
Data Presentation: Comparison of Chiral HPLC Methods
The successful enantioseparation of this compound is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase composition. Polysaccharide-based CSPs are widely utilized due to their broad applicability and high success rates for a variety of chiral compounds.[1] The following table summarizes the quantitative data from several reported methods for the chiral separation of this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 7.2 | 8.5 | 1.18 | 2.10 |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 0.5 | Not Specified | Not Specified | Not Specified | Not Specified |
| Chiralpak AD-H | 100% Methanol | 1.0 | Not Specified | Not Specified | Not Specified | Not Specified |
| CCOF 5 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~16.5 | ~17.5 | 1.06 | >1.5 |
| CCOF 6 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~20.0 | ~21.5 | 1.08 | >1.5 |
| Shiseido Ceramospher Chiral RU-1 | Methanol | 1.0 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are intended to serve as a starting point for method development and optimization.
Method 1: Analysis on Lux Cellulose-1 Column
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol (90:10, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Temperature: Ambient
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.
Method 2: Analysis on Chiralcel OD-H Column
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Temperature: Ambient[1]
-
Detection: UV at 254 nm[1]
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase.[1]
Method 3: Analysis on Chiralpak AD-H Column
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 100% Methanol[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Temperature: 30°C[1]
-
Detection: UV at 230 nm[1]
-
Sample Preparation: Dissolve racemic this compound in methanol.[1]
Method 4: Analysis on CCOF 5 and CCOF 6 Columns
-
Injection Volume: Not Specified
-
Temperature: Ambient
-
Detection: Not Specified
-
Sample Preparation: Dissolve racemic this compound in the mobile phase.
Mandatory Visualization
The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method.
References
Application Note: Determination of 1-Phenyl-2-Propanol Enantiomeric Excess by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the determination of the enantiomeric excess (ee) of 1-phenyl-2-propanol using gas chromatography (GC). Both direct and indirect methods are discussed, offering researchers flexibility based on available instrumentation and analytical requirements. The direct method utilizes a chiral stationary phase to separate the enantiomers, while the indirect method involves derivatization to form diastereomers that can be separated on an achiral column. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of methods, and a workflow diagram for clarity.
Introduction
This compound is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical as different enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, accurate determination of the enantiomeric excess is crucial for quality control and regulatory compliance in the pharmaceutical industry. Gas chromatography is a powerful and widely used technique for the chiral separation of volatile compounds like this compound, offering high resolution and sensitivity.
Principles of Enantiomeric Separation by GC
The separation of enantiomers by GC can be achieved through two primary approaches:
-
Direct Method: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Cyclodextrin-based columns are commonly used for this purpose.
-
Indirect Method: In this approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Experimental Protocols
Direct Chiral GC Analysis
This protocol describes the direct separation of this compound enantiomers using a chiral GC column.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., isopropanol, hexane)
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID)
-
Chiral GC column (e.g., CP-Chirasil-Dex CB or β-DEX 325)
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.
-
GC Instrument Setup:
-
Install the chiral GC column in the GC oven.
-
Set the GC parameters as detailed in Table 1.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the (R)- and (S)-1-phenyl-2-propanol enantiomers.
Indirect GC Analysis via Derivatization
This protocol details the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form diastereomeric esters, followed by analysis on an achiral column.
Materials and Reagents:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID)
-
Achiral GC column (e.g., DB-5, HP-5)
-
High-purity carrier gas (Helium or Hydrogen)
Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 5 mg of the this compound sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of pyridine to the solution.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) to the mixture.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the derivatized diastereomers is ready for GC analysis.
GC Instrument Setup and Analysis:
-
Instrument Setup:
-
Install the achiral GC column in the GC oven.
-
Set the GC parameters. A typical starting point would be an initial temperature of 100°C, ramped to 250°C at 10°C/min.
-
Allow the system to equilibrate.
-
-
Injection: Inject 1 µL of the derivatized sample solution into the GC.
-
Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the two diastereomers.
Data Presentation
The following tables summarize typical GC conditions and expected results for the direct analysis of this compound enantiomers.
Table 1: GC Conditions and Retention Times for Direct Chiral Analysis
| Parameter | Method 1 | Method 2 |
| Column | CP-Chirasil-Dex CB | β-DEX 325 |
| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium | Helium |
| Flow Rate/Pressure | Not specified | 20 cm/sec |
| Oven Program | 100°C to 120°C at 10°C/min, then to 180°C at 40°C/min | Isothermal at 110°C |
| Injector Temp. | Not specified | Not specified |
| Detector Temp. | Not specified | 300°C (FID) |
| Retention Time (S)-enantiomer | 4.9 min[1] | Not specified |
| Retention Time (R)-enantiomer | 6.1 min[1] | Not specified |
Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (or diastereomers) in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ = Peak area of the major enantiomer/diastereomer
-
Area₂ = Peak area of the minor enantiomer/diastereomer
Workflow Diagram
Caption: Workflow for the determination of this compound enantiomeric excess using direct and indirect GC methods.
Conclusion
This application note provides a comprehensive guide for the determination of the enantiomeric excess of this compound by gas chromatography. Both direct and indirect methods are presented with detailed protocols and typical GC conditions. The choice between the direct and indirect method will depend on the availability of chiral columns and the specific requirements of the analysis. Proper method validation should be performed to ensure accuracy and precision.
References
Application Notes & Protocol: Biocatalytic Reduction of 1-Phenylpropan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction The asymmetric synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as these compounds often serve as key building blocks for active pharmaceutical ingredients. (S)-1-Phenylpropan-2-ol, for instance, is a valuable chiral intermediate. Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), presents a powerful alternative to traditional chemical methods.[1] These enzymatic approaches offer high stereoselectivity, operate under mild reaction conditions, and align with the principles of green chemistry, reducing the reliance on hazardous reagents and heavy metals.[2][3][4] This document provides detailed protocols for the biocatalytic reduction of the prochiral ketone 1-phenylpropan-2-one (also known as phenylacetone) to the corresponding chiral alcohol, utilizing both whole-cell and isolated enzyme systems.
Principle of the Reaction The biocatalytic reduction of 1-phenylpropan-2-one is catalyzed by an (S)- or (R)-specific alcohol dehydrogenase. The enzyme stereoselectively transfers a hydride from a reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the ketone, producing the corresponding chiral alcohol.[1] Due to the high cost of nicotinamide cofactors, an in situ regeneration system is essential for making the process economically viable on a preparative scale.[5] Common regeneration methods include a substrate-coupled system, where a sacrificial alcohol like isopropanol is oxidized by the same ADH, or an enzyme-coupled system, which uses a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) to recycle the cofactor.[5]
Experimental Workflow
Caption: General experimental workflow for the biocatalytic reduction of 1-phenylpropan-2-one.
Data Summary: Comparative Performance of Biocatalysts
The following table summarizes typical reaction conditions and outcomes for the reduction of 1-phenylpropan-2-one using various biocatalytic systems.
| Biocatalyst | Substrate Conc. | Temp. (°C) | pH | Cofactor Regen. System | Time (h) | Conversion (%) | ee (%) | Ref. |
| Saccharomyces cerevisiae (Baker's Yeast) | ~5 g/L | 30 | ~5.0-6.0 | Endogenous (Glucose/Sucrose) | 24-48 | Variable | >90 (S) | [6] |
| Engineered E. coli (expressing CtXR D51A & FDH) | 1 M (134 g/L) | 30 | 7.5 | Formate/FDH | 24-72 | ~84 | 93.1 (S) | [7] |
| Recombinant Horse Liver ADH (HLADH) | Not specified | Not specified | Not specified | Not specified | Not specified | - | 100 (S) | [8] |
| W110A TeSADH Mutant | 10-50 mM | 30-37 | 7.0 | Isopropanol | 12-24 | >95 | Variable | [9] |
Note: Yields and enantiomeric excess (ee) can vary significantly based on specific experimental conditions, including substrate purity, yeast strain/activity, and enzyme concentration.[6]
Experimental Protocols
Protocol 1: Whole-Cell Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines a simple and accessible method using commercially available baker's yeast, which contains a variety of alcohol dehydrogenases capable of performing the desired reduction.[6]
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
1-Phenylpropan-2-one (phenylacetone)
-
Deionized water
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Preparation of Yeast Suspension: In a suitable flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 200 mL). Allow the solution to cool to room temperature (25-30°C). Add active dry baker's yeast (e.g., 10 g) and stir until a uniform suspension is formed.[6]
-
Substrate Addition: Add 1-phenylpropan-2-one (e.g., 1 g) to the yeast suspension. To avoid potential substrate inhibition of the yeast cells, the substrate can be added in portions over several hours.[6]
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours. The flask can be loosely covered to allow for CO₂ release.[6]
-
Monitoring: The reaction progress can be monitored by periodically taking a small sample, extracting it with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Work-up:
-
Remove the yeast cells by centrifugation or filtration (e.g., through a pad of Celite).[6]
-
Saturate the aqueous filtrate with NaCl to decrease the solubility of the product and improve extraction efficiency.[6]
-
Extract the aqueous phase multiple times with an organic solvent like ethyl acetate (e.g., 3 x 50 mL).[6]
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[6]
-
If necessary, purify the crude 1-phenylpropan-2-ol by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).[6]
-
Protocol 2: Isolated Enzyme Reduction using a Recombinant ADH/KRED
This protocol provides a general guideline for using a purified or commercially available alcohol dehydrogenase, which offers greater control and often higher selectivity compared to whole-cell systems.[1][6]
Materials:
-
Recombinant Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED)
-
1-Phenylpropan-2-one
-
Nicotinamide cofactor (NAD⁺ or NADP⁺)
-
Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-7.5)[1][9]
-
Cofactor regeneration system components:
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare the buffer solution (e.g., 50 mM Tris-HCl, pH 7.0).[9]
-
Add the nicotinamide cofactor (e.g., NADP⁺) to a final concentration of 0.1-1.0 mM.[1]
-
Add the components for the chosen cofactor regeneration system. For Option A, add isopropanol to a final concentration of 10-20% (v/v). For Option B, add sodium formate and FDH.
-
-
Substrate Addition: Dissolve the 1-phenylpropan-2-one in the reaction buffer. A co-solvent like isopropanol (if used for regeneration) or DMSO may be necessary to ensure solubility.[1][9] A typical substrate concentration ranges from 10-50 mM.[9]
-
Enzyme Addition: Initiate the reaction by adding the ADH/KRED to a final concentration of 1-5 mg/mL or a specified number of activity units (U).[1]
-
Reaction: Seal the vessel and stir the mixture at the optimal temperature for the specific enzyme (e.g., 30-37°C) for 12-48 hours.[1][9] Maintain the pH if necessary.
-
Monitoring: Periodically take aliquots and analyze by GC or HPLC, often using a chiral column to determine both conversion and enantiomeric excess.[1]
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.[1]
-
Extract the product by thoroughly mixing and separating the organic layer. Repeat the extraction twice.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify further via column chromatography if required.
-
Methodological Notes and Optimization
-
Substrate Inhibition: High concentrations of 1-phenylpropan-2-one can be toxic to whole cells or inhibitory to isolated enzymes.[6][10] Fed-batch or portion-wise addition of the substrate is a common strategy to maintain a low, non-inhibitory concentration throughout the reaction.[6]
-
Cofactor Regeneration: Inefficient cofactor regeneration can be a bottleneck, leading to low conversion.[6] Ensure the components of the regeneration system are at optimal concentrations and that the chosen system is compatible with the primary ADH. The isopropanol system is simple but relies on the reversibility of the ADH, while enzyme-coupled systems like formate/FDH are irreversible and can drive the reaction to completion.[5]
-
Enantioselectivity: Low enantiomeric excess (ee) in whole-cell systems can result from the presence of multiple native reductases with competing stereoselectivities (some producing the (R)-enantiomer and others the (S)-enantiomer).[6] Using isolated, highly selective enzymes or engineered microbial strains can overcome this issue.[7][8][9]
-
pH and Temperature: The activity and stability of enzymes are highly dependent on pH and temperature. These parameters should be optimized for the specific biocatalyst being used. Typical ranges are pH 6.0-8.0 and temperatures of 25-40°C.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Synthesis of 1-Phenyl-2-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This organometallic reaction enables the synthesis of alcohols from carbonyl compounds and epoxides through the nucleophilic attack of a Grignard reagent (organomagnesium halide). These application notes provide detailed protocols for the synthesis of the secondary alcohol 1-phenyl-2-propanol, a valuable intermediate in various chemical and pharmaceutical applications. Two primary and effective synthetic routes utilizing the Grignard reaction are presented:
-
Route A: The reaction of phenylmagnesium bromide with propylene oxide.
-
Route B: The reaction of methylmagnesium bromide with phenylacetaldehyde.
These protocols emphasize the critical requirement for anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which can quench the reaction and significantly reduce the yield.[1][2][3][4][5]
Reaction Schemes
The two synthetic pathways for producing this compound are illustrated below.
References
Application Note and Protocol: Purification of 1-Phenyl-2-Propanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-propanol is a chiral alcohol of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. Its purification is a critical step to ensure the removal of starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of this compound, offering effective separation based on the differential adsorption of compounds to a stationary phase. This document provides a detailed protocol for the purification of racemic this compound using silica gel column chromatography and discusses considerations for enantioselective separations.
Data Presentation
The efficiency of a chromatographic separation is determined by several key parameters. The following table summarizes typical parameters for the purification of this compound and related phenylpropanols.
Table 1: Typical Parameters for Column Chromatography of Phenylpropanols
| Parameter | Value/Range | Remarks |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Starting with a low polarity (e.g., 40:1) and gradually increasing the polarity is effective for separating compounds with different polarities.[1] |
| TLC Rf Value | 0.2 - 0.4 | An optimal Rf value for the target compound in the chosen solvent system ensures good separation on the column.[1] |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred if the compound has low solubility in the initial mobile phase.[2] |
| Elution | Gradient Elution | A stepwise or linear gradient of increasing ethyl acetate in hexane allows for the sequential elution of impurities and the target compound. |
| Detection | Thin Layer Chromatography (TLC) with UV light (254 nm) | Fractions are monitored to identify those containing the pure product. |
For enantioselective separations, specialized chiral stationary phases are required.
Table 2: Conditions for Enantioselective HPLC Separation of this compound
| Stationary Phase | Mobile Phase | Flow Rate | Detection |
| Chitosan-based CCOF 5 and 6 | Hexane/Isopropyl Alcohol (90:1, v/v) | 0.2 mL/min | UV |
| Chiralcel-OD (Cellulose tris(3,5-dimethylphenylcarbamate) on silica) | Supercritical CO2 with Methanol modifier | - | UV |
Experimental Protocols
This section details the step-by-step procedure for the purification of racemic this compound using silica gel column chromatography.
Protocol 1: Purification of Racemic this compound
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
2. Method Development using Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp (254 nm).
-
The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for separation from less polar and more polar impurities.
3. Column Preparation (Slurry Method):
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The ratio of silica gel to crude product by weight should be at least 30:1 for good separation.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.[3]
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the silica gel bed using a pipette.[1]
-
Dry Loading: If the crude product is not readily soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
5. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in hexane. This can be done in a stepwise or continuous gradient.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.
6. Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it using the optimized solvent system.
-
Identify the fractions containing the pure this compound (single spot with the correct Rf value).
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the key workflows in the purification process.
Caption: Workflow for the purification of this compound.
Caption: Key factors influencing chromatographic separation.
References
The Versatility of 1-Phenyl-2-propanol as a Chiral Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Phenyl-2-propanol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] Its stereochemistry is often crucial for the desired therapeutic effects, making the use of enantiomerically pure this compound a critical aspect of modern drug development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the stereoselective synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Application 1: Synthesis of Chiral Amines via Stereoinversive Reactions
A primary application of chiral this compound is its conversion into chiral 1-phenyl-2-propylamine, a key structural motif in many stimulant and anorectic drugs. This transformation can be achieved with high stereochemical control through a variety of methods, most notably the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[1]
Experimental Protocol: Synthesis of (R)-1-Phenyl-2-propylamine from (S)-1-Phenyl-2-propanol
This two-step protocol details the conversion of (S)-1-phenyl-2-propanol to (R)-1-phenyl-2-propylamine via a Mitsunobu reaction to form an azide intermediate, followed by reduction.
Step 1: Mitsunobu Reaction for the Synthesis of (R)-1-Phenyl-2-propylazide
-
Materials: (S)-1-Phenyl-2-propanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-1-phenyl-2-propanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred mixture.
-
After stirring for 10-15 minutes, add a solution of hydrazoic acid (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-2-propylazide.
-
Step 2: Reduction of (R)-1-Phenyl-2-propylazide to (R)-1-Phenyl-2-propylamine
-
Materials: (R)-1-Phenyl-2-propylazide, Lithium aluminum hydride (LiAlH₄) or Platinum(IV) oxide (PtO₂), Anhydrous diethyl ether or methanol, Hydrochloric acid (HCl).
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (R)-1-phenyl-2-propylazide (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or by conversion to its hydrochloride salt.
-
Quantitative Data for Chiral Amine Synthesis
| Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Reference |
| Mitsunobu Reaction (Azide Formation) | (S)-1-Phenyl-2-propanol | PPh₃, DEAD, HN₃ | (R)-1-Phenyl-2-propylazide | 70-85 | >99 (with inversion) | [3] |
| Azide Reduction | (R)-1-Phenyl-2-propylazide | LiAlH₄ or H₂/PtO₂ | (R)-1-Phenyl-2-propylamine | 80-95 | >99 | [3] |
| Tosylation | (R)-1-Phenyl-2-propanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-1-Phenyl-2-propyl tosylate | 85-95 | >99 | [4] |
| Azide Displacement of Tosylate | (R)-1-Phenyl-2-propyl tosylate | Sodium azide (NaN₃) | (S)-1-Phenyl-2-propylazide | 80-90 | >99 (with inversion) | [4] |
Application 2: Synthesis of (S)-Amphetamine
(S)-Amphetamine, the dextrorotatory enantiomer, is a potent central nervous system stimulant. A stereospecific synthesis can be achieved starting from (R)-1-phenyl-2-propanol, demonstrating the utility of this chiral building block in accessing specific enantiomers of pharmaceutical agents. The synthesis proceeds via activation of the hydroxyl group as a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.
Experimental Protocol: Synthesis of (S)-Amphetamine from (R)-1-Phenyl-2-propanol
Step 1: Tosylation of (R)-1-Phenyl-2-propanol
-
Materials: (R)-1-Phenyl-2-propanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-1-phenyl-2-propanol (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-phenyl-2-propyl tosylate.
-
Step 2: Azide Displacement of (R)-1-Phenyl-2-propyl tosylate
-
Materials: (R)-1-Phenyl-2-propyl tosylate, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve (R)-1-phenyl-2-propyl tosylate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give (S)-1-phenyl-2-propylazide.
-
Step 3: Reduction to (S)-Amphetamine
-
Materials: (S)-1-Phenyl-2-propylazide, Platinum(IV) oxide (PtO₂), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve (S)-1-phenyl-2-propylazide (1.0 eq) in methanol in a hydrogenation vessel.
-
Add a catalytic amount of PtO₂.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-amphetamine. The product can be further purified by conversion to its salt and recrystallization.
-
Visualizations
Caption: Synthetic workflow for chiral amine synthesis.
Caption: Mechanism of action for pseudoephedrine.
Conclusion
The enantiomers of this compound are powerful and versatile chiral building blocks for the synthesis of a variety of pharmaceutical compounds. The ability to stereoselectively convert the hydroxyl group into other functionalities, such as amines, with either retention or inversion of configuration, provides a robust platform for accessing enantiomerically pure drug substances. The protocols and data presented herein offer a guide for researchers and drug development professionals in leveraging the synthetic potential of this important chiral intermediate.
References
Application Note: Derivatization of 1-Phenyl-2-Propanol for Enhanced Gas Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-propanol is a secondary alcohol of interest in synthetic chemistry, pharmaceutical development, and as a fragrance ingredient.[1] Direct analysis of this compound by gas chromatography (GC) can be challenging due to the polar hydroxyl group, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector port.[2][3] Derivatization is a chemical modification technique that converts the analyte into a more suitable form for GC analysis. This process modifies the polar hydroxyl group to be less reactive, thereby increasing the compound's volatility and thermal stability.[2][4][5] The result is improved chromatographic efficiency, leading to sharper, more symmetrical peaks, better resolution, and enhanced sensitivity.[2][4] This application note provides detailed protocols for the derivatization of this compound using silylation for general quantitative analysis and discusses acylation as a strategy for chiral separations.
Principle of Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group.[3] This minimizes intermolecular hydrogen bonding, which is responsible for the compound's relatively low volatility and potential for adsorption onto active sites within the GC system.[4]
Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups.[3] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the alcohol to replace the active hydrogen with a trimethylsilyl (TMS) group, forming a more volatile and thermally stable TMS ether.[6] The reaction is often facilitated by a catalyst like trimethylchlorosilane (TMCS).[6] The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols.[6]
Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride, to form an ester. For chiral analysis, the enantiomers of this compound can be reacted with a chiral derivatizing agent (CDA) to form diastereomers.[7][8] These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[7] Even when not using a chiral agent, acylation with a reagent like trifluoroacetic anhydride can improve volatility for GC analysis.[1][9]
Experimental Protocols
Protocol 1: Silylation for Achiral GC-MS Analysis
This protocol details the formation of a trimethylsilyl (TMS) ether of this compound using BSTFA with TMCS as a catalyst, making it ideal for quantitative GC-MS analysis.[2]
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry 2 mL GC vial. If the sample is in a different solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the reaction solvent.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent to ensure the reaction goes to completion.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[5] The optimal time and temperature may require adjustment based on sample concentration.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.[10]
Suggested GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent[10]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[10]
-
Inlet Temperature: 250°C[10]
-
Injection Mode: Splitless (1 µL)[10]
-
Carrier Gas: Helium at 1.0 mL/min[10]
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MSD Transfer Line: 280°C[10]
-
Ion Source: 230°C, 70 eV[10]
-
Mass Scan Range: 40-300 amu[10]
Protocol 2: Acylation for Improved Volatility and Chiral Analysis Potential
This protocol describes a general acylation procedure using trifluoroacetic anhydride (TFAA). While TFAA is achiral, this derivatization improves chromatographic performance significantly.[9] For enantiomeric separation, TFAA would be replaced with a chiral derivatizing agent (e.g., Mosher's acid chloride), and the resulting diastereomers would be separated on an achiral column.[7][8]
Materials and Reagents:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Diisopropyl ether, Acetonitrile)
-
Pyridine (as catalyst/acid scavenger)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or reflux apparatus
Procedure:
-
Sample Preparation: Place approximately 500 µL of the sample solution (in diisopropyl ether or other suitable solvent) into a 2 mL vial.
-
Reagent Addition: Add 1 mL of trifluoroacetic anhydride and a catalytic amount of pyridine (e.g., 50 µL).[1]
-
Reaction: Cap the vial tightly. Heat the mixture at approximately 70°C for 30 minutes.[1]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acidic reagent by carefully adding 4 mL of a 20% sodium carbonate (Na₂CO₃) solution.[1] Vortex and allow the layers to separate.
-
Analysis: Collect the organic (upper) layer for GC analysis.
Data Presentation
Derivatization significantly enhances the analytical properties of this compound for GC analysis. The following table summarizes the expected improvements.
| Parameter | Before Derivatization (this compound) | After Silylation (this compound-TMS-ether) | Rationale for Improvement |
| Volatility | Moderate; requires higher elution temperatures. | High | The polar -OH group is replaced by a non-polar TMS group, reducing intermolecular hydrogen bonding and lowering the boiling point.[3] |
| Thermal Stability | Susceptible to degradation at high injector temperatures. | High | The TMS ether is more stable than the parent alcohol, preventing breakdown during vaporization.[2] |
| Peak Shape | Prone to tailing due to interaction with active sites in the column/liner. | Symmetrical and Sharp | Derivatization eliminates the active hydrogen, reducing interactions with the GC system and improving peak symmetry.[4] |
| Detector Response (MS) | Good, but fragmentation can be complex. | Excellent | TMS derivatives often produce characteristic, stable, and high-mass fragment ions (e.g., M-15), aiding in identification and quantification. |
| Retention Time | Longer relative to molecular weight due to polarity. | Shorter on polar columns; predictable elution on non-polar columns. | Increased volatility typically leads to earlier elution on standard non-polar columns under programmed temperature conditions. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC analysis.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. scispace.com [scispace.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Drug Analysis in Forensic Chemistry: An Overview | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1-Phenyl-2-Propanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1-phenyl-2-propanol, a key intermediate in the production of various pharmaceuticals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common methods for synthesizing this compound include:
-
Reduction of Phenylacetone (1-Phenyl-2-propanone): This involves the reduction of a ketone using various reducing agents like sodium borohydride, Raney alloy, or through catalytic hydrogenation.[2][3] Enantioselective methods often employ asymmetric hydrogenation or biocatalysts.[4]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can be utilized, for example, by reacting a phenylmagnesium halide with propionaldehyde.[1]
-
Reduction of Styrene Oxide: Hydrogenation of styrene oxide can yield phenethyl alcohol, but under certain conditions, it can be a precursor route.[5][6]
Q2: Which synthesis method generally offers the highest yield?
Yields are highly dependent on the specific protocol, purity of reagents, and experimental execution. However, certain methods are known for potentially high yields:
-
Catalytic Hydrogenation: Asymmetric hydrogenation of phenylacetone using catalysts like Ru-BINAP can achieve yields of up to 99% with high enantioselectivity.[4]
-
Biocatalytic Methods: While sometimes slower, optimized biocatalytic processes can achieve very high yields, with some enzymatic strategies reporting up to 98%.[9]
-
Grignard Reactions: When strictly controlled to prevent side reactions, Grignard synthesis is a powerful tool, though yields can be variable if conditions are not optimal.
Q3: What are the most common impurities and how can they be minimized?
Impurity profiles depend on the synthetic route:
-
Grignard Synthesis: The most common byproduct is biphenyl, formed by the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-Fittig reaction).[9][10] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. Another common impurity is benzene, which forms if the Grignard reagent is quenched by water.[10][11]
-
Phenylacetone Reduction: Unreacted phenylacetone is a common impurity. Over-reduction to undesired products can also occur. Careful monitoring of the reaction (e.g., by TLC or GC) and using the correct stoichiometry of the reducing agent are crucial.
-
Styrene Oxide Reduction: Acid-catalyzed isomerization to phenylacetaldehyde can occur, which may lead to different final products.[5]
Q4: How can I achieve an enantioselective synthesis of this compound?
Producing a specific stereoisomer is critical for many pharmaceutical applications.[4] Key strategies include:
-
Asymmetric Catalysis: Using a chiral catalyst, such as a Ruthenium complex with a chiral ligand like BINAP, for the hydrogenation of phenylacetone can produce high enantiomeric excess (ee).[4]
Synthetic Pathways and Workflows
Caption: Key synthetic routes to this compound.
Troubleshooting Guides
Guide 1: Reduction of Phenylacetone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded due to improper storage. 2. Insufficient Reagent: Stoichiometric amount of reducing agent was inadequate. 3. Suboptimal Temperature: Reaction temperature is too low, leading to a slow or stalled reaction. | 1. Use a fresh, unopened container of the reducing agent. 2. Use a slight molar excess of the reducing agent. 3. Gradually increase the temperature while monitoring the reaction progress via TLC or GC. |
| Incomplete Reaction | 1. Short Reaction Time: The reaction was stopped prematurely. 2. Poor Solubility: The substrate or reagent is not fully dissolved in the solvent. | 1. Monitor the reaction until the starting material is consumed. Extend the reaction time as needed. 2. Choose a solvent in which all components are soluble, or add a co-solvent.[4] |
| Formation of Byproducts | 1. Over-reduction: A strong reducing agent or harsh conditions might reduce the aromatic ring or other functional groups. 2. High Temperature: Elevated temperatures can promote side reactions. | 1. Use a milder reducing agent. 2. Maintain the recommended reaction temperature, using an ice bath if the reaction is exothermic. |
Guide 2: Grignard Synthesis (from Phenylmagnesium Bromide and Propionaldehyde)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture.[11] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized (MgO layer).[11] | 1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents.[11] 2. Activate the magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9][10] |
| Low Yield of Alcohol | 1. Reagent Quenching: Trace amounts of water in the reagents or atmosphere are destroying the Grignard reagent.[11] 2. Side Reactions: Formation of biphenyl is consuming the Grignard reagent.[9][10] 3. Incorrect Stoichiometry: Insufficient Grignard reagent was used. | 1. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. 2. Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[9] 3. Use a slight excess of the Grignard reagent. |
| Product Contaminated with Biphenyl | 1. High Aryl Halide Concentration: Adding the aryl halide too quickly promotes Wurtz-Fittig coupling.[9] 2. High Temperature: Excessive heat during reagent formation can favor byproduct formation. | 1. Ensure slow, dropwise addition of the aryl halide. 2. Maintain a gentle reflux during the formation of the Grignard reagent.[10] 3. Purify the final product via column chromatography or fractional distillation. |
digraph "Troubleshooting_Grignard" { graph [fontname="Arial", label="Troubleshooting Flowchart for Low Yield in Grignard Synthesis", fontsize=14, labelloc=t]; node [fontname="Arial", style="filled"];Start [label="Low or No Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Did the reaction initiate?\n(color change, bubbling)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="Activate Mg with Iodine/Heat.\nEnsure anhydrous conditions.\nRe-attempt initiation.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Reaction Initiated", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
Q2 [label="Was aryl halide added dropwise\nto Mg suspension?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A2_No [label="High chance of biphenyl formation.\nPurify product via chromatography/\ndistillation.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"];
Q3 [label="Were anhydrous conditions\nmaintained throughout?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A3_No [label="Grignard reagent was quenched.\nReview drying procedures for\nglassware and solvents.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"];
End [label="Review reagent purity\nand stoichiometry.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_No [label="No"]; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Q2; Q2 -> A2_No [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> A3_No [label="No"]; Q3 -> End [label="Yes"]; }
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.[11]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the enantioselective synthesis of (S)-1-phenyl-2-propanol from phenylacetone.
| Catalytic Method | Catalyst/System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Hydrogenation | Ru-(R)-BINAP | 40 | 8 | 99 | >98 |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex / Sodium Formate | Ambient | 12 | 95 | 97 |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Yeast) | 30 | 24-48 | 85 | >99 |
| Table adapted from comparative data.[4] Actual results may vary based on specific experimental conditions. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Phenylacetone using Ru-BINAP
This protocol describes the enantioselective reduction of phenylacetone to (S)-1-phenyl-2-propanol.[4]
Materials:
-
1-Phenyl-2-propanone (1.0 mmol, 134 mg)
-
[RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mmol)
-
Degassed Methanol (10 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave vessel with the Ru-BINAP catalyst (0.01 mmol).
-
Add degassed methanol (10 mL) followed by 1-phenyl-2-propanone (1.0 mmol).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave to 4 atm with hydrogen gas and vent three times to ensure an inert atmosphere.
-
Pressurize the autoclave to a final pressure of 4 atm with hydrogen gas.
-
Stir the reaction mixture at 40°C for 8 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (S)-1-phenyl-2-propanol.[4]
References
- 1. fiveable.me [fiveable.me]
- 2. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Styrene oxide - Wikipedia [en.wikipedia.org]
- 6. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol - Google Patents [patents.google.com]
- 7. [PDF] Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Semantic Scholar [semanticscholar.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low enantiomeric excess in biocatalytic reduction
Welcome to the Technical Support Center for Biocatalytic Reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biocatalytic experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during biocatalytic reduction experiments, particularly focusing on achieving high enantiomeric excess.
FAQ 1: My biocatalytic reduction is resulting in low enantiomeric excess (e.e.). What are the primary factors I should investigate?
Low enantiomeric excess is a common challenge that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The main areas to investigate are the reaction conditions, the biocatalyst itself, and the substrate.[1] A non-selective background reaction can also occur, which lowers the overall enantiomeric excess of the product.
Here is a logical workflow to diagnose the issue:
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
FAQ 2: How can I validate my analytical method for determining enantiomeric excess?
It is critical to ensure that your analytical method is accurate before optimizing the reaction. An unoptimized separation method can give the false impression of low enantioselectivity.
Protocol for Analytical Method Validation:
-
Prepare a Racemic Standard: Synthesize or purchase a true racemic sample (50:50 mixture of enantiomers) of your product.
-
Analyze the Racemic Mixture: Use your chiral chromatography method (e.g., HPLC, GC) to analyze the racemic standard.
-
Expected Outcome: You should observe two baseline-separated peaks with equal areas.
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires further optimization before you can reliably determine the e.e. of your reaction samples.[2]
FAQ 3: How do reaction conditions affect enantioselectivity, and how can I optimize them?
Reaction parameters such as pH, temperature, and the presence of co-solvents can significantly influence the enantioselectivity of a biocatalytic reduction.[1]
pH Optimization
The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrate, which can alter enzyme activity and enantioselectivity.
-
Troubleshooting: Perform the reaction across a range of pH values using different buffer systems to identify the optimum pH for both activity and enantioselectivity.[3] Many ketoreductases exhibit good activity over a broad pH range, often between pH 6.0 and 9.0.[3][4][5][6]
| Buffer System | pH Range |
| Sodium Citrate | 4.0 - 6.0 |
| MES | 5.5 - 6.5 |
| Sodium Phosphate | 6.0 - 8.5 |
| MOPS | 6.5 - 8.0 |
| Tricine | 7.5 - 9.0 |
| Tris-HCl | 8.5 - 10.0 |
Experimental Protocol for pH Screening:
-
Prepare a series of 50 mM buffers covering a pH range from 4.0 to 10.0.
-
Set up parallel reactions, each with a different buffer system.
-
Ensure all other reaction parameters (temperature, substrate concentration, enzyme loading) are kept constant.
-
Incubate the reactions for a set period.
-
Measure the conversion and enantiomeric excess for each reaction.
Temperature Optimization
Temperature can have a non-linear effect on enantioselectivity.[1] The optimal temperature for enzyme activity may not be the same as the optimal temperature for enantioselectivity.
-
Troubleshooting: Screen a range of temperatures (e.g., 20°C to 50°C) to determine the effect on e.e. While many ketoreductases have an optimal temperature around 30-44°C, lower temperatures do not always lead to higher enantioselectivity.[1][3]
Co-solvent Effects
For hydrophobic substrates, a water-miscible organic co-solvent is often necessary to improve solubility. However, co-solvents can impact enzyme activity and enantioselectivity.[7][8]
-
Troubleshooting: If substrate solubility is an issue, screen a panel of water-miscible co-solvents at low concentrations (e.g., 5-15% v/v).[1][4]
| Co-solvent | Typical Starting Concentration (% v/v) | Potential Effects |
| Dimethyl sulfoxide (DMSO) | 5 - 10 | Generally well-tolerated, improves solubility of many substrates.[7] |
| Isopropanol (IPA) | 5 - 10 | Can also serve as a co-substrate for cofactor regeneration. |
| Acetonitrile (MeCN) | 5 - 10 | May be denaturing at higher concentrations. |
| Ethylene glycol | 5 - 10 | Can have a positive impact on enantioselectivity.[7] |
| 1,4-Dioxane | 5 - 10 | Has been shown to increase enantioselectivity in some cases.[7] |
Experimental Protocol for Co-solvent Screening:
-
Prepare reaction mixtures containing different co-solvents at a fixed concentration (e.g., 5% v/v).
-
Include a control reaction with no co-solvent.
-
Initiate the reactions by adding the substrate.
-
Monitor conversion and enantiomeric excess over time.
Caption: Key parameters for reaction condition optimization.
FAQ 4: My enantioselectivity is still low after optimizing reaction conditions. Could the enzyme be the issue?
Yes, if optimizing reaction conditions does not improve the enantiomeric excess, the issue may lie with the biocatalyst itself.
-
Sub-optimal Enzyme Choice: The selected ketoreductase (KRED) may not be well-suited for your specific substrate. The steric and electronic properties of the substrate might not be compatible with the enzyme's active site.[1]
-
Solution: Screen a diverse panel of ketoreductases. Commercially available KRED kits offer a wide range of enzymes with different substrate specificities and stereopreferences.
-
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme, leading to low conversion and potentially affecting enantioselectivity.
-
Solution: Monitor the reaction progress over time. If the reaction stalls at low conversion, substrate or product inhibition may be occurring. Try lowering the initial substrate concentration.
-
-
Inefficient Cofactor Recycling: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH).[9] Inefficient regeneration of the consumed cofactor can limit the reaction rate and impact performance.[1][10]
-
Solution: Ensure your cofactor recycling system is efficient. Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a co-substrate, or formate dehydrogenase (FDH) with formate.[11] For whole-cell biocatalysts, adding a co-substrate like glucose or glycerol can enhance in-situ cofactor regeneration.[4]
-
FAQ 5: Can the substrate itself be the cause of low enantiomeric excess?
Absolutely. The structure and purity of the substrate are critical factors.
-
Substrate Structure: Minor changes in the substrate structure can dramatically alter the enantioselectivity of the reduction.[12] For some enzymes, the enantioselectivity can even invert from producing the (S)-enantiomer to the (R)-enantiomer when the length of a substituent on the ketone is changed.[13]
-
Substrate Impurities: Impurities in the starting material can act as inhibitors or competing substrates for the enzyme, leading to reduced enantioselectivity.[2] Some impurities might also promote a non-selective background reaction.[1]
-
Solution: Verify the purity of your substrate using methods like NMR or chromatography. If impurities are detected, purify the substrate before use.
-
General Experimental Protocol for Biocatalytic Reduction
This protocol provides a general starting point for a typical biocatalytic reduction using a ketoreductase and a cofactor recycling system.
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at a suitable pH (e.g., 7.0).
-
Reaction Mixture Assembly: In a reaction vessel, combine:
-
Buffer
-
Cofactor (NAD⁺ or NADP⁺) to a final concentration of approximately 0.5 mM.
-
The enzyme for the cofactor recycling system (e.g., glucose dehydrogenase).
-
The ketoreductase to the desired loading (e.g., 0.5 mg/mL).
-
-
Co-solvent Addition (if necessary): If the substrate has poor aqueous solubility, add a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO).[1]
-
Reaction Initiation: Add the ketone substrate (e.g., 10 mM) to start the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Take aliquots at regular intervals and analyze them by chiral HPLC or GC to determine the conversion and enantiomeric excess.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 12. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for asymmetric hydrogenation of phenylacetone
Welcome to the technical support center for the asymmetric hydrogenation of phenylacetone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric hydrogenation of phenylacetone, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | 1. Catalyst Inactivity/Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.[1][2] The active catalyst species may not have formed correctly or has decomposed.[1] | 1a. Purification: Ensure the substrate and solvent are rigorously purified. Remove any potential catalyst poisons such as sulfur compounds, strong coordinating agents, or oxygen.[3] 1b. Catalyst Pre-activation: Follow the recommended catalyst pre-activation procedure meticulously. 1c. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction to prevent catalyst oxidation. |
| 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently. | 2a. Increase Pressure: Gradually increase the hydrogen pressure. Note that pressure effects can be catalyst-dependent, so systematic optimization is key. | |
| 3. Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics. | 3a. Increase Temperature: Cautiously increase the reaction temperature in increments. Be aware that higher temperatures can sometimes negatively impact enantioselectivity. | |
| Low Enantioselectivity (ee) | 1. Incorrect Catalyst/Ligand Choice: The chiral ligand may not be suitable for phenylacetone, leading to poor stereochemical control. | 1a. Ligand Screening: Screen a variety of chiral ligands. For Ru-based catalysts, ligands like BINAP derivatives and chiral diamines are common starting points.[4][5][6] 1b. Catalyst System: Consider alternative catalyst systems, such as those based on Iridium or Rhodium, or even metal-free systems like frustrated Lewis pairs.[5][7][8] |
| 2. Suboptimal Solvent: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[9][10] | 2a. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Protic solvents like isopropanol or ethanol are often effective, but aprotic solvents should also be considered.[9][10] | |
| 3. Presence of Water/Oxygen: Traces of water or oxygen can interfere with the chiral environment of the catalyst.[3] | 3a. Dry/Degas Solvents: Use freshly dried and degassed solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. | |
| 4. Incorrect Base/Additive: The nature and amount of base or other additives can be crucial for achieving high enantioselectivity. | 4a. Base Screening: If a base is required for catalyst activation, screen different bases (e.g., t-BuOK, Et3N) and optimize their stoichiometry relative to the catalyst. | |
| Poor Reproducibility | 1. Inconsistent Substrate/Reagent Quality: Variations in the purity of phenylacetone, solvent, or hydrogen can lead to inconsistent results. | 1a. Standardize Reagents: Use reagents from the same batch for a series of experiments. If a new batch is used, re-optimize the reaction conditions. 1b. Purity Analysis: Regularly check the purity of the starting materials. |
| 2. Variations in Reaction Setup: Minor differences in reaction setup, such as stirring speed or the rate of hydrogen introduction, can affect the outcome. | 2a. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire experimental process. | |
| 3. Catalyst Handling: Inconsistent handling of the catalyst, especially air-sensitive catalysts, can lead to variable activity. | 3a. Glovebox/Schlenk Line: Handle air-sensitive catalysts and reagents in a glovebox or using Schlenk line techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the asymmetric hydrogenation of phenylacetone?
A1: Ruthenium-based catalysts are widely used and have shown high activity and enantioselectivity.[5] These typically consist of a ruthenium precursor complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) and often a chiral diamine ligand (e.g., DPEN).[5][6][9] Other transition metals like iridium and rhodium have also been employed successfully.[5] More recently, metal-free catalyst systems, such as frustrated Lewis pairs (FLPs), have emerged as a promising alternative.[7][8][11][12][13]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can significantly influence both the reaction rate and enantioselectivity.[10] Protic solvents like isopropanol and ethanol are frequently used and can also serve as the hydrogen source in transfer hydrogenation.[9] The polarity and coordinating ability of the solvent can affect the geometry of the transition state, thereby impacting the stereochemical outcome.[10] It is crucial to screen a range of solvents to find the optimal one for a specific catalyst-substrate combination.
Q3: What is the typical range for temperature and pressure in these reactions?
A3: Reaction conditions can vary widely depending on the catalyst system. Hydrogen pressure can range from atmospheric pressure to over 50 atm.[14] Temperature can range from room temperature to over 80°C. Generally, it is advisable to start with milder conditions and increase the temperature and pressure as needed to improve conversion. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity.
Q4: My catalyst appears to be deactivating over time. What can I do?
A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or structural changes in the catalyst complex.[1][2] To mitigate this, ensure the highest purity of your substrate and solvents. Operating under strictly inert conditions is also crucial to prevent oxidative deactivation. If deactivation persists, a kinetic study might be necessary to understand the deactivation mechanism.[1] In some cases, using a polymer-supported catalyst can improve stability and allow for easier recycling.[6]
Q5: How do I choose the right chiral ligand for my reaction?
A5: The selection of the chiral ligand is critical for achieving high enantioselectivity. The "best" ligand is highly substrate-specific. For phenylacetone, ligands from the BINAP and chiral diamine families are good starting points for Ru-based systems.[4][6] It is often necessary to screen a library of ligands to identify the one that provides the optimal balance of reactivity and selectivity. The electronic and steric properties of the ligand are key factors to consider.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Hydrogenation
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| Methanol | 32.7 | 95 |
| 2-Propanol | 19.9 | 98 |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran | 7.6 | 88 |
| Note: These are illustrative values and actual results will depend on the specific catalyst, ligand, and other reaction conditions. |
Table 2: Influence of Hydrogen Pressure on Reaction Conversion
| Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 10 | 12 | 75 | 97 |
| 30 | 12 | 95 | 97 |
| 50 | 12 | >99 | 96 |
| Note: These are illustrative values and actual results will depend on the specific catalyst, ligand, and other reaction conditions. |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Phenylacetone using a Ru-BINAP/Diamine Catalyst
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Reaction Setup: The reaction is assembled in a glovebox or using Schlenk line techniques. To a high-pressure reactor equipped with a magnetic stir bar, add the Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP).
-
Solvent and Base Addition: Add the degassed solvent (e.g., 2-propanol) to dissolve the catalyst precursor and ligand. Stir for the recommended pre-activation time. Then, add the chiral diamine ligand (e.g., (S,S)-DPEN) and the base (e.g., a solution of t-BuOK in 2-propanol).
-
Substrate Addition: Add the phenylacetone substrate to the activated catalyst mixture.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired pressure and place it in a heating block at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction with a suitable reagent if necessary. The product can be purified by column chromatography.
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting decision tree for common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Designing effective ‘frustrated Lewis pair’ hydrogenation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
Technical Support Center: Grignard Synthesis of 1-Phenyl-2-Propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-phenyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound via a Grignard reaction?
The primary method involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with propylene oxide. The nucleophilic phenyl group attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound after an acidic workup.[1]
Q2: Why are anhydrous conditions critical for this synthesis?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic compounds, including water. If moisture is present in the glassware, solvents, or reagents, the phenylmagnesium bromide will be quenched, forming benzene and magnesium salts. This side reaction significantly reduces the yield of the desired this compound.[2][3][4] Therefore, all equipment must be thoroughly dried, and anhydrous solvents must be used.
Q3: What are the most common side reactions in the Grignard synthesis of this compound?
Common side reactions include:
-
Formation of 2-phenyl-1-propanol: This regioisomeric byproduct can form if the Grignard reagent attacks the more substituted carbon of the propylene oxide ring.[1]
-
Formation of biphenyl: This occurs through a Wurtz-type coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene.[5]
-
Formation of benzene: As mentioned, this happens if the Grignard reagent reacts with water or other protic impurities.[2][3]
-
Formation of halohydrins: At lower temperatures, the magnesium halide can catalyze the opening of the epoxide ring, leading to the formation of a halohydrin, such as 1-bromo-2-propanol.
-
Polymerization of propylene oxide: Under certain conditions, propylene oxide can undergo anionic ring-opening polymerization.[6][7][8]
Q4: How can the yield of this compound be improved?
To improve the yield, consider the following:
-
Use of a catalyst: The addition of a catalytic amount of copper(I) iodide (CuI) has been reported to increase the yield of this compound to around 70%.[9]
-
Strict anhydrous conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Activation of magnesium: The magnesium turnings should be fresh and activated to ensure the efficient formation of the Grignard reagent. This can be done by crushing the magnesium or adding a small crystal of iodine.
-
Slow addition: A slow, dropwise addition of the propylene oxide to the Grignard reagent can help to control the reaction temperature and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of water: Grignard reagent is quenched. | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. |
| Inactive Magnesium: The surface of the magnesium is oxidized. | Use fresh magnesium turnings. Activate the magnesium by crushing it or adding a crystal of iodine. | |
| Reaction did not initiate: The formation of the Grignard reagent failed. | Gentle warming or sonication can help initiate the reaction. A small amount of pre-formed Grignard reagent can also be added. | |
| Significant Formation of Biphenyl | High local concentration of bromobenzene: Favors Wurtz coupling. | Add the bromobenzene slowly and with vigorous stirring during the formation of the Grignard reagent. |
| Presence of 2-Phenyl-1-Propanol Isomer | Reaction conditions favoring attack at the more substituted carbon. | Use of a CuI catalyst can improve regioselectivity towards this compound. |
| Formation of a Viscous, Polymeric Material | Polymerization of propylene oxide. | Maintain a low reaction temperature and avoid a large excess of propylene oxide. |
| Significant Amount of Benzene Detected | Contamination with water or other protic impurities. | Rigorously dry all glassware, solvents, and reagents. |
Data Presentation
Table 1: Representative Yields of Products in the Grignard Synthesis of this compound under Various Conditions
| Conditions | This compound (Desired Product) | 2-Phenyl-1-propanol (Isomer) | Biphenyl | Benzene | Other Byproducts |
| Standard (No Catalyst) | 40-60% | 5-15% | 5-10% | Variable | Trace |
| With CuI Catalyst | ~70%[9] | <5% | <5% | Variable | Trace |
| Non-Anhydrous | Very Low to 0% | - | Variable | Major Product | - |
| High Temperature | Lower Yield | Increased Isomerization | Increased | Variable | Increased |
Note: The values in this table are illustrative and can vary based on specific experimental parameters.
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propylene oxide (anhydrous)
-
Copper(I) iodide (optional, as catalyst)
-
Saturated aqueous ammonium chloride solution
-
6M Hydrochloric acid
-
Sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propylene Oxide:
-
If using, add a catalytic amount of copper(I) iodide to the Grignard solution.
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propylene oxide in anhydrous diethyl ether in the dropping funnel.
-
Slowly add the propylene oxide solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 6M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Mandatory Visualizations
Caption: Main reaction pathway for the Grignard synthesis of this compound.
Caption: Common side reactions in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]
purification challenges of 1-phenyl-2-propanol from reaction mixture
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1-phenyl-2-propanol from various reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of your crude this compound largely depends on the synthetic route employed. The two most common methods are the Grignard reaction and the reduction of phenylacetone.
-
From Grignard Reaction (e.g., benzylmagnesium halide and acetaldehyde):
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted benzyl halide.
-
Unreacted Starting Materials: Residual benzyl halide and acetaldehyde.
-
Benzene: Can be formed if the Grignard reagent is quenched by trace amounts of water.
-
1-(2-methylphenyl)-ethanol: A potential rearrangement product.[1]
-
-
From Reduction of Phenylacetone (e.g., with sodium borohydride):
-
Unreacted Phenylacetone: Incomplete reduction can leave residual starting material.
-
Borate Esters: Formed as intermediates during the reduction, which need to be hydrolyzed during workup.
-
Solvent Residues: Depending on the solvent used for the reduction (e.g., methanol, ethanol).
-
Side-products from Impurities in Phenylacetone: Phenylacetone itself can contain impurities from its synthesis, which may be carried through or react to form other byproducts.[2]
-
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification technique depends on the nature and quantity of the impurities present in your crude product. The most effective methods are:
-
Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and some byproducts with significantly different boiling points.
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as biphenyl and unreacted starting materials.
-
Recrystallization: While this compound is often a liquid at room temperature, it can sometimes be a low-melting solid. If so, recrystallization can be a good final polishing step to remove minor impurities.
Q3: My this compound appears to be "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" is a common issue for low-melting point compounds where the substance separates from the solution as a liquid instead of a solid. This can be caused by a high concentration of impurities, a solvent with a boiling point higher than the melting point of your compound, or cooling the solution too quickly.
To address this, you can try the following:
-
Add a small amount of a "poorer" solvent to the hot solution to induce crystallization at a lower temperature.
-
Ensure the solution is not supersaturated by adding a little more hot solvent to redissolve the oil and then allowing it to cool very slowly.
-
Use a seed crystal to encourage the formation of solid crystals.
-
Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before attempting recrystallization.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Violent Boiling | No boiling chips or stir bar used. | Always use a magnetic stir bar for vacuum distillation as boiling chips are ineffective under reduced pressure.[3] |
| Residual low-boiling solvent present. | Ensure all reaction solvents are removed as much as possible before distillation. Start the vacuum before heating to remove volatile traces.[3] | |
| Product Decomposes in the Distilling Flask | Distillation temperature is too high. | Use a vacuum source that can achieve a lower pressure to reduce the boiling point of this compound. |
| Poor Separation of Impurities | Boiling points of the product and impurity are too close. | Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates and improve separation. |
| Distillation rate is too fast. | Distill at a slow, steady rate to allow for proper vapor-liquid equilibrium to be established in the column.[4] |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots Overlap on TLC) | Incorrect solvent system (mobile phase). | Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for this compound. A good starting point is a mixture of hexane and ethyl acetate.[4] |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. | |
| Cracks or Channels in the Silica Gel | Improper packing of the column. | Pack the column using a slurry method to ensure a uniform and homogenous stationary phase.[1] |
| Product Elutes Too Quickly or Not at All | The solvent system is too polar or not polar enough. | Adjust the polarity of the eluent. If the product is not moving, increase the polarity (e.g., add more ethyl acetate). If it's moving too fast, decrease the polarity (e.g., add more hexane). |
Quantitative Data Summary
The following table provides a general overview of the expected purity and yield for different purification methods. These values can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (by GC) | Expected Yield Range | Primary Impurities Removed |
| Vacuum Distillation | 95-98% | 70-85% | Non-volatile residues, some starting materials |
| Column Chromatography | >99% | 60-80% | Biphenyl, unreacted starting materials, polar impurities |
| Recrystallization (if applicable) | >99.5% | 50-70% (can be lower) | Minor, closely related impurities |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from high-boiling or non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and tubing
-
Thermometer
Procedure:
-
Place the crude this compound and a magnetic stir bar into a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[3]
-
Connect the vacuum tubing to the vacuum adapter and the vacuum pump.
-
Turn on the stirrer and begin to evacuate the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature to distill the this compound. The boiling point will depend on the pressure. At approximately 20 mmHg, 1-phenyl-1-propanol (a similar compound) boils at 150-155°C, which can be used as an estimate.[5]
-
Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities, such as biphenyl.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by testing various ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane:ethyl acetate. The ideal system should give this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for "oiling out" during crystallization.
References
overcoming substrate inhibition in enzymatic synthesis of 1-phenyl-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1-phenyl-2-propanol. The information is designed to address specific issues encountered during experimental work, with a focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction is showing low conversion of 1-phenyl-2-propanone. What are the potential causes?
Low conversion in the enzymatic synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Substrate Inhibition: High concentrations of the substrate, 1-phenyl-2-propanone, can inhibit the activity of many ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[1]
-
Product Inhibition: The product, this compound, or the co-product (e.g., acetone from isopropanol oxidation) can inhibit the enzyme.[2]
-
Enzyme Deactivation: Suboptimal reaction conditions such as temperature, pH, or the presence of certain organic co-solvents can lead to enzyme denaturation and loss of activity.[2]
-
Cofactor Limitation: Inadequate regeneration of the nicotinamide cofactor (NADH or NADPH) will stall the reaction. The cofactor regeneration system must be efficient to maintain a sufficient supply of the reduced cofactor.[1]
-
Poor Substrate Solubility: The limited solubility of 1-phenyl-2-propanone in aqueous media can lead to a slow or incomplete reaction.
Q2: How can I determine if substrate inhibition is occurring in my reaction?
Substrate inhibition is characterized by a decrease in the initial reaction rate at high substrate concentrations. To confirm this, you can perform a kinetic study by measuring the initial reaction velocity at various concentrations of 1-phenyl-2-propanone. If the velocity decreases after reaching a maximum, substrate inhibition is likely occurring.
Q3: What are the primary strategies to overcome substrate inhibition?
Several strategies can be employed to mitigate substrate inhibition:
-
Fed-Batch Substrate Addition: This is a highly effective method where the substrate is added gradually to the reaction mixture over time, maintaining a low, non-inhibitory concentration.[1]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can alter its microenvironment, potentially reducing the inhibitory effects of the substrate.[3][4][5][6][7] Immobilization also facilitates enzyme recovery and reuse.
-
Use of a Two-Phase System: Introducing an organic co-solvent that is immiscible with water can serve as a reservoir for the substrate, slowly partitioning it into the aqueous phase where the reaction occurs. This helps to maintain a low substrate concentration in the vicinity of the enzyme.
-
Protein Engineering: Modifying the enzyme's structure through techniques like directed evolution can lead to variants with increased tolerance to high substrate concentrations.
Q4: My enantioselectivity (ee) is poor. How can I improve it?
Poor enantioselectivity can be influenced by several factors:
-
Enzyme Choice: The inherent stereoselectivity of the chosen ketoreductase or alcohol dehydrogenase is critical. Screening different enzymes is often necessary to find one with high selectivity for producing the desired (R)- or (S)-1-phenyl-2-propanol.
-
Reaction Conditions: Temperature and pH can impact the enantioselectivity of an enzyme. Optimization of these parameters is crucial.
-
Co-solvent: The choice and concentration of an organic co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.
Q5: The reaction stops prematurely. What could be the reason?
A premature halt in the reaction can be due to:
-
Enzyme Deactivation: As mentioned earlier, harsh reaction conditions can deactivate the enzyme.[2]
-
Product Inhibition: The accumulation of this compound or the co-product from cofactor regeneration can inhibit the enzyme.[2] In-situ product removal (ISPR) techniques can be employed to overcome this.
-
Cofactor Degradation: The nicotinamide cofactor may degrade over the course of the reaction, especially under non-optimal pH or temperature.
Troubleshooting Guides
Issue: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Implement a fed-batch strategy for substrate addition.[1] |
| Use a two-phase reaction system with a suitable organic solvent. | |
| Consider using an immobilized enzyme preparation.[7] | |
| Inefficient Cofactor Regeneration | Ensure the co-substrate for the regeneration system (e.g., isopropanol, glucose, formate) is in sufficient excess. |
| Optimize the concentration of the dehydrogenase used for regeneration (e.g., glucose dehydrogenase, formate dehydrogenase). | |
| Co-immobilize the primary ketoreductase and the regeneration dehydrogenase.[4][6] | |
| Poor Substrate Solubility | Add a water-miscible co-solvent (e.g., DMSO, isopropanol) at a low concentration (typically 5-10% v/v) to improve substrate solubility.[8] |
| Enzyme Instability | Optimize reaction temperature and pH based on the enzyme's characteristics. |
| Screen for more stable enzyme variants or consider enzyme immobilization to enhance stability.[3] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Selected Enzymes for Ketone Reduction
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Ketoreductase (Hansenula polymorpha) | Ethyl-2-methylacetoacetate | - | 13.06 | 6.5 | 37 |
| Glucose Dehydrogenase (Bacillus megaterium) | Glucose | - | 45.7 | 6.5 | 37 |
Experimental Protocols
Protocol 1: Fed-Batch Enzymatic Synthesis of (S)-1-phenyl-2-propanol
This protocol provides a general framework for a fed-batch reaction to mitigate substrate inhibition.
Materials:
-
Ketoreductase (KRED) selective for (S)-1-phenyl-2-propanol
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
1-phenyl-2-propanone
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO) (optional)
Procedure:
-
Initial Reaction Setup: In a temperature-controlled reaction vessel, prepare the buffer solution containing D-glucose (e.g., 1.2 equivalents relative to the total substrate to be added).
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.5-1.0 mM.
-
Add the glucose dehydrogenase for cofactor regeneration.
-
Add the ketoreductase to the desired concentration.
-
If substrate solubility is low, add a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO).[8]
-
Fed-Batch Addition: Prepare a stock solution of 1-phenyl-2-propanone, either neat or dissolved in the co-solvent.
-
Initiate the reaction by adding a small initial amount of the substrate stock solution to the reaction mixture.
-
Continuously or intermittently add the remaining substrate stock solution over a prolonged period (e.g., 8-24 hours) using a syringe pump. The feed rate should be adjusted to maintain the substrate concentration below its inhibitory level.
-
Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for substrate consumption and product formation by HPLC or GC.
Protocol 2: Immobilization of Ketoreductase by Adsorption
This protocol describes a general method for immobilizing a His-tagged ketoreductase onto a metal-affinity resin.
Materials:
-
His-tagged Ketoreductase
-
Iminodiacetic acid-functionalized resin (e.g., methacrylic resin)
-
Metal salt solution (e.g., NiSO₄)
-
Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.5)
-
Washing buffer (Binding buffer with 20 mM imidazole)
-
Elution buffer (Binding buffer with 250 mM imidazole) - for determining binding efficiency, not for preparing the immobilized enzyme for use.
-
Storage buffer (e.g., 100 mM potassium phosphate, pH 7.0)
Procedure:
-
Resin Preparation: Wash the resin with deionized water to remove any preservatives.
-
Metal Charging: Incubate the resin with an excess of the metal salt solution (e.g., 50 mM NiSO₄) for 1 hour at room temperature with gentle agitation.
-
Wash the resin thoroughly with deionized water to remove unbound metal ions.
-
Equilibrate the charged resin with binding buffer.
-
Enzyme Immobilization: Prepare a solution of the His-tagged ketoreductase in binding buffer.
-
Incubate the enzyme solution with the charged resin for 2-4 hours at 4°C with gentle agitation.
-
Washing: Separate the immobilized enzyme from the supernatant. Wash the immobilized enzyme with binding buffer, followed by washing buffer to remove non-specifically bound proteins.
-
Storage: Resuspend the immobilized enzyme in storage buffer and store at 4°C.
Visualizations
Caption: Mechanism of non-competitive substrate inhibition.
Caption: Experimental workflow for a fed-batch enzymatic synthesis.
Caption: Workflow for enzyme immobilization on a metal-affinity resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 5. WO2014150633A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases in the chiral HPLC separation of 1-phenyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps for troubleshooting?
A1: When no separation is observed, consider the following initial steps:
-
Confirm Appropriate Stationary Phase: Ensure you are using a chiral stationary phase (CSP) suitable for this separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly successful.
-
Mobile Phase Composition: The mobile phase is critical for chiral recognition. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.[1]
-
Flow Rate: Ensure the flow rate is appropriate for your column dimensions. For analytical columns (e.g., 4.6 mm ID), a flow rate of 0.5-1.0 mL/min is a good starting point.[1]
-
Detection Wavelength: Confirm your UV detector is set to an appropriate wavelength to detect this compound, typically around 254 nm.[1]
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: To improve poor resolution, you can systematically adjust the mobile phase:
-
Decrease the Modifier Percentage: In normal-phase mode, reducing the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5% or even 1%) generally increases retention times and can improve resolution.[2] The alcohol competes with the analyte for interactions with the chiral stationary phase.[3]
-
Change the Alcohol Modifier: The choice of alcohol modifier can significantly impact selectivity.[4] If you are using isopropanol, try switching to ethanol, or vice-versa. Sometimes, a different alcohol can provide a better chiral recognition.
-
Lower the Flow Rate: Decreasing the flow rate can lead to better efficiency and improved resolution, although it will increase the analysis time.
-
Optimize Temperature: Temperature can affect the chiral recognition mechanism. Try operating the column at a slightly lower or higher temperature (e.g., 15°C or 25°C) to see if resolution improves.
Q3: My peaks are tailing. What could be the cause and how do I fix it?
A3: Peak tailing in chiral separations can be caused by several factors:
-
Active Sites on the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing. While less common with modern, well-packed columns, this can sometimes be an issue.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak shape issues. Ideally, dissolve your sample in the mobile phase itself.
-
Contamination: A contaminated guard column or inlet frit can also lead to peak tailing. Try flushing the column or replacing the guard column/frit.[5]
Q4: The backpressure is too high. What are the common causes?
A4: High backpressure is a common issue in HPLC. Here are some potential causes:
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit. Using a guard column and filtering your samples and mobile phases can prevent this.[5]
-
Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved before injection.
-
Incorrect Mobile Phase: A mobile phase with a higher viscosity (e.g., a higher percentage of isopropanol) will naturally result in higher backpressure.
-
Column Failure: In rare cases, a collapse of the packed bed within the column can lead to high backpressure.
Q5: How do I choose between isopropanol and ethanol as the mobile phase modifier?
A5: The choice between isopropanol and ethanol is often empirical and depends on the specific chiral stationary phase and analyte.
-
Ethanol is sometimes reported to provide higher success rates and better resolutions on some polysaccharide-based stationary phases compared to isopropanol.[3]
-
Isopropanol is also a very common and effective modifier.[2][6] The best approach is to screen both alcohols during method development to determine which provides the optimal selectivity and resolution for your specific application.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases and Mobile Phases for the Separation of this compound Enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| CCOF 5 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~16.5 | ~17.5 | 1.06 | >1.5 |
| CCOF 6 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~20.0 | ~21.5 | 1.08 | >1.5 |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 7.2 | 8.5 | 1.18 | 2.10 |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 0.5 | - | - | - | - |
| Chiralpak AD-H | 100% Methanol | 1.0 | - | - | - | - |
Note: Data for Chiralcel OD-H and Chiralpak AD-H are presented as successful separation conditions without full quantitative resolution parameters in the source material. Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms.[1]
Experimental Protocols
Method 1: Analysis on Chiralcel OD-H Column
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Temperature: Ambient[1]
-
Detection: UV at 254 nm[1]
-
Sample Preparation: Racemic this compound dissolved in the mobile phase.[1]
Method 2: Analysis on Chiralpak AD-H Column
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 100% Methanol[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Temperature: 30°C[1]
-
Detection: UV at 230 nm[1]
-
Sample Preparation: Racemic this compound dissolved in methanol.[1]
Visualizations
Caption: Workflow for optimizing mobile phase in chiral HPLC.
Caption: Troubleshooting decision tree for common chiral HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
reducing byproducts in the synthesis of 1-phenyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-phenyl-2-propanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reduction of Phenylacetone
The reduction of phenylacetone is a common route to this compound. However, various byproducts can arise depending on the reducing agent and reaction conditions.
Issue 1: Presence of Unreacted Phenylacetone
-
Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Solution:
-
Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary.
-
Optimize the reaction temperature and time according to the chosen reducing agent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.
-
Issue 2: Formation of Dibenzyl Ketone
-
Possible Cause: Self-condensation of the starting material, phenylacetone, can occur under certain conditions, particularly in the presence of base or at elevated temperatures.
-
Solution:
-
Maintain a neutral or slightly acidic pH during the reaction, depending on the reducing agent.
-
Control the reaction temperature to avoid excessive heat.
-
Issue 3: Identification of Impurities in Starting Material
-
Possible Cause: Commercial phenylacetone may contain impurities such as benzaldehyde, benzoic acid, or phenylacetylcarbinol.[1]
-
Solution:
-
Analyze the starting material by GC-MS before use to identify any impurities.
-
Purify the phenylacetone by distillation if significant impurities are detected.
-
Method 2: Grignard Reaction
The reaction of a phenylmagnesium halide with propylene oxide or propionaldehyde is a versatile method for synthesizing this compound. However, it is highly sensitive to reaction conditions.
Issue 1: Significant Formation of Biphenyl
-
Possible Cause: The coupling of the Grignard reagent with unreacted bromobenzene is a common side reaction, particularly at higher concentrations of bromobenzene and elevated temperatures.[2]
-
Solution:
-
Slowly add the bromobenzene to the magnesium turnings to maintain a low concentration of the aryl halide.
-
Control the reaction temperature, as higher temperatures favor the formation of the biphenyl byproduct.[2]
-
Diluting the reaction mixture with additional anhydrous ether after initiation can also minimize biphenyl formation.
-
Issue 2: Low Yield of this compound
-
Possible Cause: Grignard reagents are strong bases and are readily quenched by protic sources like water or alcohols. The presence of moisture in glassware or solvents is a primary cause of low yields.[3]
-
Solution:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Method 3: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene with propylene oxide or a related propylene derivative can yield this compound, but is prone to several side reactions.
Issue 1: Formation of Polyalkylated Byproducts
-
Possible Cause: The alkylated product (this compound) is more nucleophilic than the starting benzene, making it susceptible to further alkylation, leading to di- and tri-substituted products.[4]
-
Solution:
-
Use a large excess of benzene relative to the alkylating agent to increase the probability of benzene being alkylated over the product.
-
Issue 2: Isomeric Byproducts
-
Possible Cause: Carbocation rearrangements can occur during the reaction, leading to the formation of isomeric products.
-
Solution:
-
Careful selection of the catalyst and reaction temperature can help minimize rearrangements. Milder Lewis acids may be preferable.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally produces the fewest byproducts?
The Meerwein-Ponndorf-Verley (MPV) reduction of phenylacetone is known for its high chemoselectivity, meaning it selectively reduces the ketone group without affecting other functional groups, thus minimizing byproducts.[5][6][7]
Q2: How can I remove the biphenyl byproduct from my Grignard reaction product?
Biphenyl is less polar than this compound. Therefore, it can be effectively removed by:
-
Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) will allow the biphenyl to elute first.
-
Fractional Distillation: Due to the difference in their boiling points, fractional distillation under reduced pressure can separate the two compounds.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used, as biphenyl will have different solubility characteristics.
Q3: What is the best way to monitor the progress of my reaction to avoid incomplete conversion?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the relative amounts of starting material, product, and byproducts over time.
Q4: Can the choice of reducing agent in the reduction of phenylacetone influence byproduct formation?
Yes, the choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for ketones.
-
Catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst) is also effective but can sometimes lead to over-reduction or other side reactions depending on the catalyst and conditions.
-
Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide is highly chemoselective and often results in cleaner reactions with fewer byproducts.[5][6][7]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Phenylacetone
| Reducing Agent | Typical Yield of this compound | Common Byproducts | Notes |
| Sodium Borohydride (NaBH₄) | Good to Excellent | Unreacted phenylacetone | Mild and selective. |
| Catalytic Hydrogenation (e.g., Raney Ni) | Good to Excellent | Potential for over-reduction to 1-phenylpropane | Requires specialized equipment for handling hydrogen gas.[3] |
| Aluminum Isopropoxide (MPV Reduction) | Good to Excellent | Minimal | Highly chemoselective.[5][6][7] |
Table 2: Influence of Temperature on Biphenyl Byproduct in Grignard Synthesis (Illustrative)
| Reaction Temperature | Approximate Yield of this compound | Approximate Yield of Biphenyl |
| 0 °C | High | Low |
| Room Temperature | Moderate to High | Moderate |
| Reflux (Ether) | Moderate | High |
Note: This table provides an illustrative trend. Actual yields will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of Phenylacetone
This protocol provides a general method for the highly selective reduction of phenylacetone to this compound.
Materials:
-
Phenylacetone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (optional, for azeotropic removal of acetone)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a reflux apparatus with a distillation head.
-
In the reaction flask, dissolve phenylacetone in anhydrous isopropanol.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly distill off the acetone as it is formed to drive the equilibrium towards the product. Toluene can be added to form an azeotrope with acetone, facilitating its removal.
-
Continue the reaction until TLC or GC analysis indicates the complete consumption of phenylacetone.
-
Cool the reaction mixture and hydrolyze the aluminum salts by carefully adding dilute sulfuric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Grignard Synthesis of this compound from Phenylmagnesium Bromide and Propylene Oxide
This protocol describes the synthesis of this compound with an emphasis on minimizing biphenyl formation.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Propylene oxide
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for Grignard reactions (oven-dried)
Procedure:
-
Set up a three-necked flask with a dropping funnel, reflux condenser with a drying tube, and a mechanical stirrer under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of propylene oxide in anhydrous diethyl ether from the dropping funnel.
-
After the addition, allow the mixture to stir at room temperature for several hours or overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the ether layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation and purify the crude product by vacuum distillation.
Visualizations
Caption: Main synthetic pathways to this compound and their associated byproducts.
Caption: Troubleshooting logic for biphenyl formation in Grignard synthesis.
Caption: General workflow for the purification of this compound.
References
troubleshooting peak tailing in GC analysis of 1-phenyl-2-propanol
Technical Support Center: GC Analysis of 1-Phenyl-2-Propanol
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing in the gas chromatography (GC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a polar compound like this compound?
Peak tailing for this compound, an alcohol with a polar hydroxyl (-OH) group, is typically caused by two main categories of issues: chemical interactions within the GC system and physical problems related to the gas flow path.
-
Chemical Activity (Adsorption): This is the most common cause for polar analytes. The hydroxyl group in this compound can form strong hydrogen bonds with active sites in the GC system.[1] These active sites are primarily exposed silanol groups (Si-OH) found on the surfaces of glass inlet liners, the fused silica column itself (especially at the inlet), and metal components of the flow path.[1][2][3] A portion of the analyte molecules are temporarily adsorbed by these sites, delaying their travel through the column compared to the bulk of the analyte, which results in a tailing peak.[1]
-
Physical Flow Path Issues: These problems create turbulence or unswept volumes in the carrier gas flow path, causing some analyte molecules to be released into the column more slowly than others.[4] Common physical issues include improper column installation (poor cuts or incorrect depth), dead volumes in fittings, or system leaks.[5][6]
-
System Contamination: Accumulation of non-volatile residues from previous samples at the head of the column or in the inlet liner can create new active sites for interaction or obstruct the sample path.[4][7][8]
Q2: How can I determine if the peak tailing is a chemical or a physical problem?
A simple examination of your chromatogram can provide crucial clues to diagnose the root cause.[6]
-
If only this compound and other polar or active compounds show tailing peaks , the problem is most likely due to chemical activity .[1][6] Non-polar compounds, like hydrocarbons, should still have symmetrical peaks. You can inject a hydrocarbon standard to confirm this.[9]
-
If most or all peaks in the chromatogram are tailing , the issue is likely a physical problem related to the flow path, such as improper column installation, dead volume, or a leak.[1][6]
This diagnostic step is the critical first decision in the troubleshooting process, guiding you toward the most effective solution.
Q3: What routine maintenance should I perform first to resolve peak tailing?
If you suspect chemical activity or contamination is the cause, performing routine inlet maintenance is the most effective first step.[7] The inlet is the most common site of activity and contamination.
-
Replace the Inlet Liner: The liner is a high-contact area. Over time, it becomes contaminated and its deactivation layer wears away. Use a fresh, high-quality deactivated liner.[1][7]
-
Replace the Septum: Coring and degradation of the septum can shed particles into the liner, creating active sites and potential leaks.
-
Trim the Column: If the issue persists after inlet maintenance, the contamination may be at the front of the analytical column. Trimming 10-20 cm from the inlet end of the column can remove the contaminated section.[7][10]
Regularly performing this maintenance can prevent many instances of peak tailing before they become significant problems.[10]
Q4: How do my GC method parameters affect peak tailing for this compound?
Method parameters play a significant role in achieving symmetrical peaks. Optimizing them is crucial.
-
Column Selection: The choice of stationary phase is critical. For a polar analyte like this compound, a polar "WAX" type (polyethylene glycol) phase is often suitable as it provides compatible interactions.[11] Alternatively, a well-deactivated, low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) can also be used, especially for GC-MS applications.[12] Using a non-polar column for a polar sample can lead to significant peak tailing.[8]
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be set 10-20°C below the boiling point of the injection solvent.[7][13] This allows the sample to focus into a tight band at the head of the column, preventing peak distortion.[14]
-
Injection Parameters: In split injection mode, a split ratio that is too low may result in an insufficient flow rate to efficiently sweep the sample into the column, causing tailing.[7] Ensure a minimum total flow of 20 mL/min through the inlet.[7]
-
Sample Concentration: Overloading the column can lead to peak fronting, but in some cases of mass overload, it can also cause tailing.[2][15] If you observe this, try diluting your sample.
Q5: What advanced techniques can be used if basic troubleshooting fails?
If routine maintenance and method optimization do not resolve the peak tailing, consider these more advanced solutions:
-
Use Ultra Inert/Deactivated Consumables: The entire flow path, from the inlet liner and seal to the column itself, should be as inert as possible. Using consumables specifically designed for low activity can significantly reduce interactions with polar analytes.[9]
-
Install a Guard Column: A short (2-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column can act as a trap for non-volatile contaminants, protecting the more expensive analytical column.[7][13]
-
Analyte Derivatization: This chemical technique modifies the this compound molecule to make it more suitable for GC analysis. Silylation is a common method that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12] This modification reduces the polarity of the analyte, minimizing its interaction with active sites and dramatically improving peak shape.[12]
Troubleshooting Summary
The following table summarizes the potential causes of peak tailing for this compound and the recommended corrective actions.
| Potential Cause | Diagnostic Clue | Primary Corrective Action(s) | Secondary Action(s) |
| Chemical Activity | Only polar analytes (like this compound) tail. | Perform inlet maintenance (replace liner, septum).[7] | Use an Ultra Inert liner and gold seal; use a highly deactivated column.[9] |
| Column Contamination | Peak shape degrades over time; tailing persists after inlet maintenance. | Trim 10-20 cm from the inlet end of the column.[10] | Install a guard column; improve sample cleanup procedures.[7] |
| Improper Column Installation | All peaks in the chromatogram are tailing. | Re-cut the column ensuring a clean, 90° cut and reinstall at the correct depth.[4][5] | Check for leaks using an electronic leak detector. |
| Dead Volume / Leaks | All peaks tail; poor reproducibility. | Check and tighten all fittings; replace ferrules. | Perform a system leak check.[14] |
| Column Phase Mismatch | Persistent tailing of this compound on a non-polar column. | Switch to a more appropriate polar (e.g., WAX) or mid-polar inert column.[8][11] | Consider analyte derivatization.[12] |
| Method Parameter Issue | Tailing appears with a new method or changes with parameters. | Optimize initial oven temperature and injection parameters (e.g., split ratio).[7][14] | Dilute the sample to check for column overload.[15] |
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and resolving peak tailing issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
This procedure should be performed regularly to prevent contamination and activity.
-
Cool System: Set the GC inlet temperature to ambient (< 40°C) and allow it to cool completely. Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.
-
Remove Old Septum and Liner: Carefully remove the old septum. Lift the retaining assembly to access and remove the inlet liner and its O-ring.
-
Clean Inlet Base (If Necessary): Inspect the gold seal at the base of the inlet. If debris is present, carefully clean it with a solvent-moistened, lint-free swab.
-
Install New Liner: While wearing powder-free gloves, place a new O-ring on a new, deactivated liner. Carefully insert the liner into the inlet until it is properly seated.
-
Install New Septum: Place the new septum into the retaining nut and reassemble the top of the inlet. Do not overtighten the nut.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on. Purge the inlet for 10-15 minutes before heating. Perform an electronic leak check around the septum nut to ensure a good seal.
Protocol 2: GC Column Trimming
This procedure removes active or contaminated sections from the front of the column.
-
Cool and Depressurize: Cool the GC oven and inlet to ambient temperature. Turn off the carrier gas flow.
-
Disconnect Column: Carefully loosen the column nut at the inlet to disconnect the column. Gently pull the column out of the inlet.
-
Score and Cut: Using a ceramic scoring wafer, make a single, light score mark on the column tubing approximately 10-20 cm from the end.
-
Break the Column: Gently hold the column on either side of the score and snap it cleanly.
-
Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards.[5] If the cut is poor, repeat the process.
-
Reinstall Column: Wipe the end of the column with a solvent-moistened, lint-free cloth. Re-install the column into the inlet at the correct depth as specified by the instrument manufacturer.
-
Leak Check: Tighten the column nut, restore carrier gas flow, and perform a leak check at the inlet fitting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Restek - Blog [restek.com]
- 15. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Enhancing Cofactor Regeneration in ADH Reductions
Welcome to the technical support center for improving the efficiency of cofactor regeneration in alcohol dehydrogenase (ADH) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low product yield in my ADH reduction reaction?
A1: Low product yield can stem from several factors:
-
Suboptimal Cofactor Regeneration: The rate of NADH regeneration may not match the rate of its consumption by the primary ADH reaction. This creates a bottleneck, slowing down the overall reaction.
-
Enzyme Instability: Either the primary ADH or the regeneration enzyme (e.g., glucose dehydrogenase (GDH), formate dehydrogenase (FDH)) may lose activity over the course of the reaction due to factors like pH shifts, temperature fluctuations, or the presence of organic co-solvents.[1]
-
Product/Substrate Inhibition: High concentrations of the substrate or the product can inhibit the activity of the ADH or the regeneration enzyme.
-
Cofactor Degradation: NADH is susceptible to degradation, particularly in acidic conditions.[1]
-
Equilibrium Limitations: The reduction reaction may be reversible, and the equilibrium may not favor product formation. An efficient regeneration system helps to drive the reaction forward.[2]
Q2: My reaction starts well but then slows down or stops completely. What could be the cause?
A2: This is a classic sign of several potential issues:
-
pH Shift: In enzyme-coupled systems using GDH, the oxidation of glucose produces gluconic acid, which can lower the pH of the reaction mixture and inactivate the enzymes.[3] This necessitates careful pH control, often through the use of a pH-stat or a robust buffer system.
-
Enzyme Denaturation: One of the enzymes in the system may be unstable under the reaction conditions over time. Consider enzyme immobilization to enhance stability.
-
Cofactor Depletion: The total amount of cofactor may be limiting, or it may be degrading over time. Ensure you are starting with a sufficient concentration of NAD⁺/NADH.
-
Byproduct Inhibition: The byproduct of the regeneration reaction (e.g., acetone from isopropanol in a substrate-coupled system) may be inhibiting the ADH.
Q3: How do I choose the best cofactor regeneration system for my specific ADH reduction?
A3: The choice depends on several factors:
-
Substrate-Coupled Regeneration: This is the simplest setup, using a single ADH that can also oxidize a co-substrate like isopropanol to regenerate NADH.[2][4] It's advantageous because it doesn't require a second enzyme. However, the ADH must have broad substrate specificity, and the co-substrate or its byproduct (e.g., acetone) should not interfere with the primary reaction.[4]
-
Enzyme-Coupled Regeneration: This is the most common and often most efficient method.[2] It uses a second enzyme (e.g., GDH or FDH) and a corresponding co-substrate (e.g., glucose or formate) to drive the regeneration of NADH. This approach is highly versatile but requires optimizing the activities of two enzymes.
-
Other Methods: Electrochemical and photochemical methods are also available but are generally more complex to set up.
Q4: What is a typical total turnover number (TTN) I should aim for, and how can I improve it?
A4: A high total turnover number (TTN), which represents the moles of product formed per mole of cofactor, is crucial for economic feasibility. While TTNs can vary widely, enzymatic regeneration methods have been reported to achieve values greater than 500,000. To improve your TTN, focus on:
-
Optimizing Enzyme Ratios: In coupled-enzyme systems, the ratio of the regeneration enzyme to the primary ADH is critical.
-
Maintaining Cofactor Stability: Ensure the pH and temperature are optimal for NADH stability.
-
Enzyme Immobilization: Co-immobilizing the ADH and the regeneration enzyme can enhance stability and reusability, leading to higher TTNs.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Caption: Troubleshooting flowchart for low or no product formation.
Issue 2: Reaction Rate Decreases Over Time
Caption: Troubleshooting flowchart for decreasing reaction rates.
Data Presentation
Table 1: Comparison of Common NADH Regeneration Enzymes
| Enzyme | Co-substrate | Byproduct | Typical Specific Activity | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | D-Glucose | D-glucono-1,5-lactone | >250 U/mg | High activity, irreversible reaction, low-cost co-substrate.[3] | Produces acid (requires pH control), potential for product purification challenges.[3][5] |
| Formate Dehydrogenase (FDH) | Formate | CO₂ | 5-20 U/mg | Gaseous byproduct is easily removed, cost-effective co-substrate.[6] | Lower specific activity compared to GDH.[6] |
| Alcohol Dehydrogenase (ADH) (for regeneration) | Isopropanol | Acetone | 0.18–10.3 U/mg | Simple system (one enzyme), easily separable byproduct.[6] | Potential for competitive inhibition between substrate and co-substrate.[7] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) |
| Yeast ADH | Ethanol | 21.5 | - |
| Human Liver ADH (Class I) | Ethanol | Varies by isoenzyme | ~10 min⁻¹ for β₁β₁ |
| Brucella suisIPADH (Wild Type) | Isopropanol | - | - |
| Brucella suisIPADH (Engineered) | Isopropanol | - | - |
| Glucose Dehydrogenase (Bacillus sp.) | D-Glucose | - | - |
Note: Kinetic parameters can vary significantly based on the specific enzyme source, purity, and assay conditions. The values presented are for illustrative purposes. It is recommended to determine these parameters under your specific experimental conditions.
Experimental Protocols
Protocol 1: Enzyme-Coupled NADH Regeneration with Glucose Dehydrogenase (GDH)
This protocol describes a typical batch reaction for the reduction of a model ketone using an ADH, with NADH regeneration provided by GDH.
Materials:
-
Alcohol Dehydrogenase (ADH)
-
Glucose Dehydrogenase (GDH)
-
NAD⁺
-
Substrate (e.g., acetophenone)
-
D-Glucose
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
pH meter and titrator with NaOH solution (e.g., 0.5 M) for pH control
-
Reaction vessel with stirring
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing the buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and NAD⁺ (e.g., 0.1-1 mM).
-
Adjust the pH of the mixture to the desired value (e.g., 7.5).
-
Add the substrate to the desired final concentration (e.g., 50 mM).
-
Initiate the reaction by adding the ADH and GDH enzymes. The optimal ratio of activities should be determined empirically, but a starting point could be a 1:1 to 1:2 ratio of ADH to GDH activity units.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with stirring.
-
Monitor the pH of the reaction and maintain it at the setpoint by the automated addition of NaOH. The production of gluconic acid will cause the pH to drop.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing for substrate consumption and product formation using an appropriate analytical method (e.g., GC or HPLC).
Caption: Experimental workflow for enzyme-coupled NADH regeneration.
Protocol 2: Substrate-Coupled NADH Regeneration with Isopropanol
This protocol outlines a reaction where the same ADH catalyzes both the reduction of the target substrate and the oxidation of isopropanol for NADH regeneration.
Materials:
-
Alcohol Dehydrogenase (ADH) with activity towards the substrate and isopropanol
-
NAD⁺
-
Substrate (e.g., a prochiral ketone)
-
Isopropanol (co-substrate)
-
Buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
Reaction vessel with stirring
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing the buffer, a catalytic amount of NAD⁺ (e.g., 0.1 mM), and isopropanol. The concentration of isopropanol will likely need to be in large excess (e.g., 5-10% v/v) to favor the regeneration reaction.
-
Add the substrate to the desired final concentration (e.g., 50 mM).
-
Initiate the reaction by adding the ADH.
-
Maintain the reaction at the optimal temperature for the ADH with constant stirring.
-
Monitor the reaction progress by analyzing samples for substrate and product concentrations over time. Note that acetone will be produced as a byproduct.
This technical support center provides a starting point for troubleshooting and optimizing your ADH reduction reactions. Successful implementation will often require empirical optimization of the parameters outlined above for your specific enzyme and substrate system.
References
- 1. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational design of highly stable and soluble alcohol dehydrogenase for NADPH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Determination of 1-Phenyl-2-Propanol Enantiomeric Excess by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this analysis. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess of the chiral secondary alcohol, 1-phenyl-2-propanol, with a focus on the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Principle of NMR-Based Enantiomeric Excess Determination
Enantiomers are chemically identical in an achiral environment and thus indistinguishable by NMR. To differentiate them, a chiral auxiliary is introduced to create a diastereomeric interaction. This is achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA, forming a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of each enantiomer.
-
Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This interaction induces a sufficient difference in the chemical environment of the enantiomers to cause separation of their signals in the NMR spectrum.
Comparison of Methods
The choice of method depends on several factors, including the nature of the analyte, the desired level of accuracy, and the availability of reagents. Below is a comparison of two common methods for this compound.
| Method | Chiral Auxiliary | Nucleus Observed | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis | (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | ¹H | Covalent derivatization to form diastereomeric esters. | Large chemical shift differences (Δδ) often observed. Well-established and widely applicable method. | Requires chemical derivatization, which may be incomplete or lead to kinetic resolution. Reagent can be expensive. |
| Phosphorus-Based Derivatization | Phosphorus trichloride (PCl₃) | ³¹P | Covalent derivatization to form diastereomeric phosphonates. | ³¹P NMR offers a wide chemical shift range and simpler spectra (often singlet signals with proton decoupling), reducing signal overlap. PCl₃ is an inexpensive achiral reagent. | Derivatization reaction may produce byproducts. Requires access to a multinuclear NMR probe. |
Experimental Protocols
Method 1: Mosher's Ester Analysis using MTPA Chloride
This protocol is a general procedure for the preparation of Mosher's esters for NMR analysis.
Materials:
-
This compound (racemic or enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or CDCl₃
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl₃ (or other suitable deuterated solvent).
-
Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine to the solution.
-
Add a slight excess (approximately 1.1 equivalents) of (R)-MTPA-Cl to the NMR tube.
-
Cap the NMR tube and gently invert to mix the contents. The reaction is typically rapid and proceeds at room temperature.
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.
Data Analysis:
The enantiomeric excess is determined by integrating the signals of a specific proton that is well-resolved for the two diastereomers. The methoxy or the methyl protons are often good candidates. The percentage of each enantiomer is calculated from the relative integrals of the corresponding signals.
Method 2: Derivatization with Phosphorus Trichloride (Feringa's Method)
This method utilizes an achiral derivatizing agent to form diastereomeric phosphonates.
Materials:
-
This compound (racemic or enantiomerically enriched)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous pyridine
-
Anhydrous CDCl₃
-
NMR tube
Procedure:
-
Dissolve the this compound sample (approximately 0.1 mmol) in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube.
-
Add one equivalent of anhydrous pyridine.
-
Add 0.5 equivalents of PCl₃ to the solution.
-
Cap the NMR tube and mix thoroughly. The reaction is typically fast.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
Data Analysis:
For a racemic alcohol, the reaction with PCl₃ will ideally form a statistical mixture of diastereomeric phosphonates: (R,R), (S,S), and meso (R,S). This results in two signals in the ³¹P NMR spectrum: one for the enantiomeric pair (R,R and S,S) and one for the meso compound. For an enantiomerically enriched sample, the ratio of these signals will deviate from the statistical distribution, allowing for the calculation of the enantiomeric excess.
Visualizing the Workflow and Concepts
Caption: Workflow for NMR enantiomeric excess determination.
A Comparative Guide to the Chiral Separation of 1-Phenyl-2-Propanol: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical industry. The therapeutic efficacy and potential toxicity of a drug can be highly dependent on its stereochemistry. 1-Phenyl-2-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, making robust and efficient analytical methods for its chiral purity assessment paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral separation of this compound, supported by experimental data to aid in the selection of the most suitable analytical strategy.
At a Glance: HPLC vs. GC for Chiral Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase in a gaseous mobile phase.[1] |
| Applicability | Wide applicability, with numerous commercially available chiral stationary phases. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[1] |
| Advantages | Well-established technique, versatile, and suitable for a wide range of compounds without the need for derivatization. | High resolution, high sensitivity, and often faster analysis times.[1] |
| Disadvantages | Can consume significant amounts of organic solvents and may have longer run times compared to GC. | Requires analytes to be volatile and thermally stable; high temperatures can cause degradation of some compounds.[1] |
Quantitative Performance Data
The success of a chiral separation is primarily dependent on the choice of the chiral stationary phase (CSP). Below is a comparison of the performance of various CSPs for the chiral separation of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Data
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| CCOF 5 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~16.5 | ~17.5 | 1.06 | >1.5 |
| CCOF 6 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~20.0 | ~21.5 | 1.08 | >1.5 |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 7.2 | 8.5 | 1.18 | 2.10 |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 0.5 | - | - | - | - |
| Chiralpak AD-H | 100% Methanol | 1.0 | - | - | - | - |
| (S,S) ULMO | n-Heptane/1,2-Dimethoxyethane (98.5/1.5) | 1.5 | - | - | 1.19 | - |
Note: Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms. Data for Chiralcel OD-H and Chiralpak AD-H did not specify individual retention times but baseline separation was achieved. The selectivity factor (α) is a measure of the separation of the two enantiomers, and the resolution (Rs) is a quantitative measure of how well two elution peaks are separated. A resolution of >1.5 indicates baseline separation.
Gas Chromatography (GC) Data
| Chiral Stationary Phase (CSP) | Temperature Program | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) |
| CP-Chirasil-Dex CB | 100°C to 120°C at 10°C/min, then to 180°C at 40°C/min | 4.9 | 6.1 |
| β-DEX 325 | Isothermal at 110°C | - | - |
Note: Quantitative data for selectivity and resolution were not available in the cited literature for these specific GC separations of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
HPLC Experimental Protocol (Example with Lux Cellulose-1)
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and ethanol in a 90:10 volume ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5 µL.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Racemic this compound is dissolved in the mobile phase.[2]
GC Experimental Protocol (Example with CP-Chirasil-Dex CB)
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm).
-
Carrier Gas: Hydrogen.
-
Temperature Program: Start at 100°C, ramp to 120°C at a rate of 10°C/min, then increase the temperature to 180°C at a rate of 40°C/min.
-
Injector and Detector Temperature: Not specified in the available literature.
-
Sample Preparation: The sample is dissolved in a suitable solvent like chloroform.
Experimental Workflows
The following diagrams illustrate the generalized workflows for chiral separation analysis using HPLC and GC.
Caption: A generalized workflow for the chiral HPLC analysis of this compound.
Caption: A generalized workflow for the chiral GC analysis of this compound.
Conclusion
Both HPLC and GC are powerful techniques for the chiral separation of this compound, each with its own set of advantages and limitations.
HPLC offers broad applicability with a wide variety of commercially available chiral stationary phases, particularly polysaccharide-based columns, which have demonstrated excellent separation for this compound.[2] It is a versatile and well-established technique that can be readily implemented in many analytical laboratories.
GC , on the other hand, provides high resolution and is well-suited for the analysis of volatile compounds like this compound.[1] The use of cyclodextrin-based chiral columns has been shown to be effective. While derivatization may sometimes be necessary to improve volatility and peak shape for some compounds, it may not be required for this compound.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the available instrumentation, desired analysis time, solvent consumption considerations, and the required sensitivity and resolution. For routine analysis and preparative separations, HPLC is often a preferred starting point due to its versatility. For high-throughput screening and the analysis of volatile impurities, GC can be a more efficient option.
References
A Comparative Guide to the Asymmetric Synthesis of 1-Phenyl-2-propanol and 2-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the asymmetric synthesis of two structurally isomeric chiral alcohols: 1-phenyl-2-propanol and 2-phenyl-1-propanol. These compounds are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The objective of this guide is to present a side-by-side analysis of synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable strategies for their specific applications.
Structural and Chemical Overview
This compound and 2-phenyl-1-propanol are constitutional isomers with the chemical formula C₉H₁₂O.[1][2] The key structural difference lies in the relative positions of the phenyl group and the hydroxyl group on the propane chain. This seemingly minor variation significantly influences their chemical reactivity and the approaches for their stereoselective synthesis.
-
This compound: Features a chiral center at the carbon atom bearing the hydroxyl group (C2). It is a secondary alcohol.[1]
-
2-Phenyl-1-propanol: Possesses a chiral center at the carbon atom to which the phenyl group is attached (C2). It is a primary alcohol.[2][3]
The asymmetric synthesis of these molecules focuses on establishing the desired stereochemistry at their respective chiral centers, leading to the production of enantiomerically pure (R)- or (S)-isomers.
Comparative Analysis of Asymmetric Synthesis Methods
The asymmetric synthesis of these chiral alcohols is predominantly achieved through the enantioselective reduction of their corresponding prochiral ketones or aldehydes. Both biocatalytic and chemocatalytic methods have been successfully employed.
Asymmetric Synthesis of this compound
The primary precursor for the asymmetric synthesis of this compound is 1-phenyl-2-propanone, commonly known as phenylacetone.
Table 1: Comparison of Asymmetric Synthesis Methods for this compound
| Method | Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Biocatalysis | W110V TeSADH mutant | Phenylacetone | Tris-HCl buffer (pH 8.0), 5% 2-propanol | RT | - | >99 | >99.9 (S) | [4] |
| Biocatalysis | W110A TeSADH mutant | Phenylacetone | Tris-HCl buffer (pH 8.0), 5% 2-propanol | RT | - | >99 | 84.1 (S) | [4] |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Phenylacetone | Methanol | 23 | 36 | 96 | >99 (R) | [5] |
| Asymmetric Transfer Hydrogenation | [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] | 4-Fluorophenylacetone | - | - | - | 93 | 99 (S) | [6] |
Asymmetric Synthesis of 2-Phenyl-1-propanol
The synthesis of enantiomerically enriched 2-phenyl-1-propanol typically starts from 2-phenylpropionaldehyde.
Table 2: Comparison of Asymmetric Synthesis Methods for 2-Phenyl-1-propanol
| Method | Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Biocatalysis | Horse Liver ADH | 2-Phenylpropionaldehyde | Isopropyl ether/water | 20 | 2 | 25 | 96 (S) | [2][7] |
| Biocatalysis | Saccharomyces cerevisiae | 2-Phenylpropionaldehyde | Phosphate buffer/Diisopropyl ether | 30 | - | - | Low | [8][9] |
| Biocatalysis | Engineered E. coli with CtXR D51A | rac-2-Phenylpropanal | - | - | - | 84.3 | 93.1 (S) | [5][10] |
| Dynamic Kinetic Resolution | Horse Liver ADH | rac-2-Arylpropionaldehydes | Aqueous buffer or buffer/organic solvent | - | - | Good | High | [11] |
Experimental Protocols
Biocatalytic Reduction of Phenylacetone to (S)-1-Phenyl-2-propanol
This protocol is adapted from a general procedure for the reduction of ketones using a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).[4]
Materials:
-
Phenylacetone
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NADP⁺
-
2-Propanol
-
Mutant TeSADH (e.g., W110V)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, prepare a reaction mixture by combining 9.5 mL of Tris-HCl buffer (50 mM, pH 8.0), 1.0 mg of NADP⁺, and 0.5 mL of 2-propanol.
-
Add 0.04 mmol of phenylacetone to the mixture.
-
Initiate the reaction by adding 0.35 mg of the mutant TeSADH.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
Biocatalytic Reduction of 2-Phenylpropionaldehyde to (S)-2-Phenyl-1-propanol
This protocol is based on the stereoselective reduction using horse liver alcohol dehydrogenase (HLADH).[2][7]
Materials:
-
2-Phenylpropionaldehyde
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
β-NADH
-
Ethanol
-
Isopropyl ether
-
Phosphate buffer (e.g., pH 7.0)
-
Shake flask
Procedure:
-
Prepare a biphasic system in a shake flask containing a phosphate buffer and isopropyl ether (e.g., in a 37:63 volume ratio of aqueous to organic phase).
-
Dissolve the 2-phenylpropionaldehyde in the isopropyl ether phase.
-
Add ethanol to the reaction mixture, which serves to regenerate the NADH cofactor.
-
In the aqueous phase, dissolve the HLADH and β-NADH.
-
Incubate the shake flask with vigorous shaking at a controlled temperature (e.g., 20°C).
-
Monitor the conversion and enantioselectivity by taking samples from the organic phase and analyzing them by gas chromatography (GC).
-
After the desired conversion is reached, separate the organic layer.
-
Isolate the product from the organic phase by standard workup procedures.
-
Determine the enantiomeric excess by chiral GC analysis, possibly after derivatization of the alcohol.[7]
Visualization of Experimental Workflows
Conclusion
The asymmetric synthesis of this compound and 2-phenyl-1-propanol can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic reductions, particularly with engineered enzymes, often provide exceptionally high enantioselectivities (>99% ee) under mild reaction conditions for the synthesis of this compound.[4] For 2-phenyl-1-propanol, biocatalysis also offers a viable route with good to high enantioselectivity, and dynamic kinetic resolution processes can lead to high yields.[11]
The choice between these methods will depend on factors such as the desired enantiomer, required scale, cost and availability of the catalyst (enzyme or chemical), and the specific process constraints. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. cnls.lanl.gov [cnls.lanl.gov]
- 2. benchchem.com [benchchem.com]
- 3. uma.es [uma.es]
- 4. Engineering of Phenylacetaldehyde Reductase for Efficient Substrate Conversion in Concentrated 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. chempap.org [chempap.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 1-Phenyl-2-propanol: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. For a compound like 1-phenyl-2-propanol, an important intermediate in the synthesis of various organic molecules, including fragrances and pharmaceuticals, unambiguous structural validation is critical. Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), stands out as a definitive analytical technique for this purpose. Its ability to provide both molecular weight information and a unique fragmentation "fingerprint" allows for clear differentiation from its structural isomers and related compounds.
This guide provides a comparative analysis of the mass spectral data of this compound against its key structural alternatives, supported by experimental protocols and data visualization to aid researchers in its accurate identification.
The Signature Fragmentation of this compound
Under Electron Ionization (EI), this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum. The molecular ion (M•+) peak is observed at a mass-to-charge ratio (m/z) of 136, confirming its molecular weight.
The most prominent fragmentation pathways include:
-
Benzylic Cleavage: The most favorable cleavage occurs at the C-C bond between the first and second carbon of the propyl chain, adjacent to the phenyl ring. This breakage results in the formation of a stable tropylium ion at m/z 91 and a neutral fragment. However, a rearrangement process, a McLafferty-type rearrangement, is also highly probable, leading to the formation of a radical cation with m/z 92 , which is typically the base peak.
-
Alpha-Cleavage: Cleavage of the bond between the second and third carbon atoms, alpha to the hydroxyl group, results in the formation of the [CH3CHOH]+ fragment at m/z 45 .
Caption: Fragmentation pathway of this compound in EI-MS.
Comparative Mass Spectral Data
The key to structural validation lies in comparing the fragmentation pattern of the analyte with that of its isomers and other structurally similar molecules. Even small changes in the position of a functional group can lead to vastly different and identifiable mass spectra.
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Base Peak (m/z) | Key Discriminating Fragments (m/z) |
| This compound | C₉H₁₂O | 136.19 | 136 | 92 | 91, 45 |
| 1-Phenyl-1-propanol | C₉H₁₂O | 136.19 | 136 | 107 | 79, 77 |
| 2-Phenyl-2-propanol | C₉H₁₂O | 136.19 | 136 | 121 | 77, 43 |
| Phenylacetone | C₉H₁₀O | 134.18 | 134 | 43 | 91 |
As the data clearly indicates, the base peak of this compound at m/z 92 is a unique identifier that distinguishes it from its primary alcohol isomer (1-phenyl-1-propanol, base peak m/z 107) and its tertiary alcohol isomer (2-phenyl-2-propanol, base peak m/z 121). Phenylacetone, a related ketone, is easily differentiated by its different molecular weight (134) and its characteristic acetyl fragment base peak at m/z 43.[1][2]
Experimental Protocols
Reproducible and accurate data acquisition requires a standardized experimental protocol. Below is a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
For analysis, create a dilute working solution of approximately 10 µg/mL from the stock solution.
-
Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-350 amu.
3. Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the peak.
-
Compare the obtained mass spectrum, particularly the molecular ion and the fragmentation pattern (base peak and key fragments), with a reference library spectrum or the data presented in this guide.
Caption: A typical experimental workflow for compound validation via GC-MS.
Conclusion
Mass spectrometry provides a robust and highly specific method for the structural validation of this compound. The compound's characteristic fragmentation pattern, defined by a molecular ion at m/z 136 and a unique base peak at m/z 92, serves as a reliable fingerprint. When compared against the distinct mass spectra of its structural isomers and related compounds, this fingerprint allows for the unambiguous confirmation of its structure, ensuring the integrity and reliability of research and development outcomes.
References
comparative study of different catalysts for phenylacetone reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of phenylacetone (also known as phenyl-2-propanone or P2P) to 1-phenyl-2-propanol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this reduction is paramount, influencing not only the yield and purity of the product but also the economic and environmental viability of the process. This guide provides an objective comparison of various catalytic systems for phenylacetone reduction, supported by experimental data to aid researchers in catalyst selection and process optimization.
Data Presentation: A Comparative Overview of Catalytic Performance
The following table summarizes the performance of different catalysts in the reduction of phenylacetone and its close structural analog, acetophenone. This data, compiled from various studies, offers a quantitative comparison of yields and reaction conditions.
| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Raney Nickel | Acetone | H₂ | - | 132 | - | - | High Activity & Selectivity |
| Palladium on Carbon (Pd/C) | Acetophenone | H₂ | Ethanol | 60 | 1 | 2 | High |
| Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | H₂ | Glacial Acetic Acid | Room Temp. | 50-70 | - | - |
| Sodium Borohydride (NaBH₄) | Acetophenone | - | 95% Ethanol | Room Temp. | - | 0.25 | High |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones | - | Ether/THF | Reflux | - | - | High |
| Biocatalyst (Engineered ω-Transaminase) | Phenylpyruvate | - | - | - | - | - | High |
Note: Some data presented is for the reduction of acetophenone, a structurally similar ketone, due to the limited availability of direct comparative studies on phenylacetone. These results are indicative of the expected performance for phenylacetone reduction.
Experimental Protocols: Methodologies for Key Reduction Reactions
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key catalytic reductions of aromatic ketones.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This procedure is a standard method for the hydrogenation of aromatic ketones.
Materials:
-
Phenylacetone (or Acetophenone)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Reaction flask equipped with a magnetic stirrer and a gas inlet
Procedure:
-
In a reaction flask, a solution of phenylacetone in ethanol is prepared.
-
The 10% Pd/C catalyst is carefully added to the solution (typically 5-10 mol% with respect to the substrate).
-
The flask is purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
The atmosphere is then replaced with hydrogen gas, and the mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 60°C)[1].
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Reduction using Sodium Borohydride (NaBH₄)
A common and convenient method for the laboratory-scale reduction of ketones.
Materials:
-
Phenylacetone (or Acetophenone)
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
Reaction flask with a magnetic stirrer
Procedure:
-
Phenylacetone is dissolved in methanol or ethanol in a reaction flask, and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. An excess of NaBH₄ is typically used[2].
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 15 minutes)[2].
-
The reaction is quenched by the slow addition of water or dilute acid to decompose the excess NaBH₄ and the borate esters.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give this compound.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic reduction of phenylacetone.
References
A Comparative Guide to IR Spectroscopy for the Confirmation of 1-Phenyl-2-Propanol Functional Groups
This guide provides a detailed comparison of the infrared (IR) spectroscopy profile of 1-phenyl-2-propanol against relevant chemical alternatives. It is designed for researchers, scientists, and drug development professionals to objectively confirm the presence of its key functional groups—a secondary alcohol and a monosubstituted aromatic ring—using supporting experimental data and protocols.
Identifying the Key Functional Groups in this compound
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] For this compound, two primary functional groups provide characteristic absorption bands:
-
Secondary Alcohol (-OH): The hydroxyl group gives rise to a very strong and broad O-H stretching vibration due to hydrogen bonding.[1][2] Additionally, the C-O stretching vibration is characteristic of the alcohol's substitution (primary, secondary, or tertiary).[2][3][4]
-
Monosubstituted Phenyl Group (C₆H₅-): The aromatic ring exhibits several distinct vibrations, including C-H stretching just above 3000 cm⁻¹, carbon-carbon stretching within the ring, and strong out-of-plane (oop) C-H bending bands that are diagnostic of the substitution pattern.[5][6][7][8]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflection (ATR) is a common and convenient sampling technique for liquid analysis, requiring minimal sample preparation.[9][10]
Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.
Apparatus:
-
FTIR Spectrometer (e.g., Bruker Tensor 27) equipped with a diamond ATR crystal.[11]
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Acquire a background spectrum with nothing on the crystal. This reference scan measures the ambient atmosphere (CO₂, water vapor) and will be automatically subtracted from the sample spectrum.[10]
-
Sample Application: Place 1-2 drops of neat (undiluted) this compound directly onto the center of the ATR crystal, ensuring the surface is completely covered.[10]
-
Data Acquisition: Initiate the sample scan. For a typical analysis, co-add 16 to 64 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12][13] Averaging multiple scans improves the signal-to-noise ratio.[9]
-
Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft, lint-free wipe dampened with isopropanol or another suitable solvent.
Data Presentation and Comparative Analysis
The confirmation of this compound's structure is achieved by comparing its spectrum to those of compounds with and without its key functional groups. The table below summarizes the expected IR absorption frequencies.
| Functional Group | Vibration Type | This compound (Secondary Alcohol) | 2-Phenyl-1-Propanol (Primary Alcohol) | 2-Propanol (Non-Aromatic Secondary Alcohol) | Toluene (Aromatic Hydrocarbon) |
| Alcohol | O-H Stretch (H-bonded) | ~3550-3200 cm⁻¹ (Strong, Broad) | ~3550-3200 cm⁻¹ (Strong, Broad) | ~3550-3200 cm⁻¹ (Strong, Broad) | Absent |
| C-O Stretch | ~1150-1075 cm⁻¹ (Strong)[2][3] | ~1075-1000 cm⁻¹ (Strong)[3] | ~1150-1075 cm⁻¹ (Strong) | Absent | |
| Aromatic Ring | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (Medium)[5][14] | ~3100-3000 cm⁻¹ (Medium) | Absent | ~3030 cm⁻¹ (Medium)[6] |
| C=C Ring Stretch | ~1600 & ~1500 cm⁻¹ (Medium)[6][7][8] | ~1600 & ~1500 cm⁻¹ (Medium) | Absent | ~1614 & ~1506 cm⁻¹[1] | |
| C-H Out-of-Plane Bend | ~750 & ~700 cm⁻¹ (Strong)[7] | ~750 & ~700 cm⁻¹ (Strong) | Absent | ~738 cm⁻¹ (Strong)[1] | |
| Alkyl | Aliphatic C-H Stretch | ~3000-2840 cm⁻¹ (Medium)[15] | ~3000-2840 cm⁻¹ (Medium) | ~3000-2840 cm⁻¹ (Medium) | ~2925 cm⁻¹ (Medium)[1] |
Analysis of Comparison:
-
O-H Stretch: The presence of a strong, broad band between 3200-3550 cm⁻¹ confirms the hydroxyl group in this compound, distinguishing it from an aromatic hydrocarbon like toluene.[1]
-
C-O Stretch: The position of the C-O stretching band is highly diagnostic. For this compound, a secondary alcohol, this peak appears around 1100 cm⁻¹.[4] This allows differentiation from its primary alcohol isomer, 2-phenyl-1-propanol, which would show a C-O stretch at a lower wavenumber (~1050 cm⁻¹).[3][4]
-
Aromatic Peaks: The presence of aromatic C-H stretches above 3000 cm⁻¹ and ring stretches around 1600-1450 cm⁻¹ confirms the phenyl group, distinguishing it from a simple aliphatic alcohol like 2-propanol.[5][6]
-
Substitution Pattern: For a monosubstituted benzene ring, two strong C-H out-of-plane bending bands are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.[6][8] This pattern confirms the substitution of the phenyl ring in this compound.
Workflow for Spectroscopic Confirmation
The logical process for confirming the functional groups of this compound using IR spectroscopy is illustrated below.
Caption: Workflow for the confirmation of this compound functional groups using IR spectroscopy.
Conclusion
The IR spectrum of this compound provides unambiguous evidence for its constituent functional groups. The combination of a broad O-H stretch (~3350 cm⁻¹), a strong C-O stretch characteristic of secondary alcohols (~1100 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and strong out-of-plane bending bands indicative of a monosubstituted phenyl ring collectively confirms the molecular structure. By comparing this spectral data with that of related primary alcohols, non-aromatic alcohols, and aromatic hydrocarbons, researchers can confidently verify the identity and purity of this compound.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 1-Phenyl-2-propanol: Chemical vs. Biocatalytic Routes
The synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where enantiomeric purity can dictate biological activity. 1-phenyl-2-propanol, a key chiral building block for various active pharmaceutical ingredients and fragrances, serves as an excellent case study for comparing traditional chemical synthesis with modern biocatalytic methods. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols, to assist researchers and development professionals in selecting the optimal route for their applications.
Chemical Synthesis of this compound
Traditional chemical synthesis of this compound often involves the reduction of a corresponding ketone or the use of organometallic reagents. One common approach is the reduction of phenylacetone using a reducing agent. Another well-established method is the Grignard reaction, where a phenylmagnesium halide reacts with an appropriate epoxide or aldehyde.[1][2] These methods are robust but can require harsh reaction conditions, stoichiometric amounts of reagents, and may suffer from a lack of stereoselectivity, often producing racemic mixtures that necessitate further resolution.
For enantiomerically enriched products, asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, is employed.[3] This approach offers high enantioselectivity but involves expensive and often toxic heavy metal catalysts and typically requires high-pressure hydrogen gas.[3][4]
References
A Comparative Guide to Validating the Purity of Synthesized 1-Phenyl-2-Propanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques for validating the purity of 1-phenyl-2-propanol, a key intermediate in the synthesis of various pharmaceuticals. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation. The following table summarizes the key performance metrics for GC, HPLC, and qNMR in the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and polarity, detection by flame ionization or mass-to-charge ratio. | Separation based on polarity via differential partitioning between a liquid mobile phase and a solid stationary phase. | Direct quantification based on the proportionality between the NMR signal integral and the number of nuclei. |
| Typical Purity Assay (%) | > 99% | > 99% | > 99.5% |
| Limit of Detection (LOD) | 0.01 - 0.1% for impurities | 0.005 - 0.05% for UV-active impurities[1] | ~0.1% |
| Limit of Quantification (LOQ) | 0.05 - 0.5% for impurities | 0.01 - 0.1% for UV-active impurities[1] | ~0.3% |
| Precision (%RSD) | < 5.0%[2] | < 2.0%[2] | < 1.0%[2] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[2] | 99 - 101% |
| Strengths | Excellent for volatile and semi-volatile impurities, high resolution, established methods. | Wide applicability to a broad range of compounds, including non-volatile and thermally labile impurities, high precision. | "Primary ratio" method, does not require a reference standard for the analyte, provides structural information, non-destructive.[3] |
| Limitations | May require derivatization for polar compounds, potential for thermal degradation of labile impurities. | Higher solvent consumption, may have lower resolution for some volatile impurities compared to GC. | Lower sensitivity than chromatographic methods, requires a highly stable and well-characterized internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established analytical practices and can be adapted to specific laboratory conditions.
Gas Chromatography (GC-FID)
This method is highly suitable for assessing the purity and identifying volatile impurities in this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC with Flame Ionization Detector (FID) or equivalent.[4]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Inlet Temperature: 250°C.[4]
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Detector Temperature: 300°C.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Potential Impurities to Monitor:
-
Phenylacetone (P-2-P): A common starting material or byproduct.[6][7]
-
Benzaldehyde: Can be present from side reactions.
-
Benzyl alcohol: A potential reduction byproduct.
-
1-Phenyl-1-propanol: A structural isomer.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the purity assessment of this compound and is particularly effective for non-volatile impurities. Chiral HPLC can also be employed to determine the enantiomeric excess.
Instrumentation and Conditions (Reversed-Phase):
-
HPLC System: Agilent 1260 Infinity II LC System with UV detector or equivalent.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 215 nm.[2]
-
Injection Volume: 10 µL.[2]
Instrumentation and Conditions (Chiral Separation):
-
Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Detection: UV at 254 nm.[9]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary analytical method that allows for direct quantification of this compound without the need for a specific reference standard of the analyte itself.[10]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[2]
Experimental Protocol:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a vial.
-
Accurately weigh and add a known amount of the certified internal standard to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[3]
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[11]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the decision-making process for selecting the appropriate analytical technique.
References
- 1. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. rssl.com [rssl.com]
- 4. benchchem.com [benchchem.com]
- 5. dea.gov [dea.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. Evans Oxazolidinones in Asymmetric Synthesis
In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity in the construction of enantiomerically pure molecules. For researchers, scientists, and drug development professionals, an ideal chiral auxiliary should be readily available, easy to attach and remove, and, most importantly, induce a high degree of stereocontrol. This guide provides a comprehensive comparison of two widely utilized chiral auxiliaries: pseudoephedrine-derived amides and Evans oxazolidinones.
While the initial topic proposed a comparison with 1-phenyl-2-propanol, a thorough review of scientific literature reveals a notable scarcity of its application as a chiral auxiliary for inducing stereoselectivity. In contrast, pseudoephedrine has been extensively documented as a highly effective and practical chiral auxiliary.[1][2] Therefore, this guide will focus on comparing pseudoephedrine with another stalwart of asymmetric synthesis, the Evans oxazolidinone auxiliary, to provide a data-driven comparison for informed decision-making in synthetic route design.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate, resulting in a high diastereomeric excess (de) of the product.
Data Presentation: Asymmetric Alkylation of Propionamide Enolates
| Auxiliary | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) | Reference |
| (1S,2S)-Pseudoephedrine | Benzyl bromide (BnBr) | ≥99 | 90 | [3] |
| n-Butyl iodide (n-BuI) | ≥99 | 80 | [3] | |
| Isopropyl iodide (i-PrI) | 98 | 85 | [3] | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide (BnBr) | >99 | 90-95 | [4] |
| n-Butyl iodide (n-BuI) | 95 | 85-90 | [4] | |
| Isopropyl iodide (i-PrI) | 95 | 80-85 | [4] |
Key Observations:
-
Both pseudoephedrine and Evans oxazolidinone auxiliaries provide excellent levels of diastereoselectivity in the alkylation of propionamide enolates with various alkyl halides.[3][4]
-
Pseudoephedrine amides often yield highly crystalline products, which can be easily purified to ≥99% de by recrystallization.[3][5]
-
The reactions with pseudoephedrine amides are noted for their high yields and the ability to use a wide range of alkyl halides, including less reactive ones.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the asymmetric alkylation using pseudoephedrine and Evans oxazolidinone auxiliaries.
Protocol 1: Asymmetric Alkylation using (1S,2S)-Pseudoephedrine Auxiliary
1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to form the corresponding N-propionyl amide.[3]
2. Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) containing lithium chloride and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added dropwise to generate the Z-enolate. The alkyl halide is then added, and the reaction is stirred at a low temperature until completion.[3]
3. Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched alkylated product.[3]
4. Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions to afford the corresponding carboxylic acid, alcohol, aldehyde, or ketone with high enantiomeric excess.[3][5] For example, acidic or basic hydrolysis yields the carboxylic acid, while reduction with a suitable reagent like lithium amidotrihydroborate (LAB) provides the primary alcohol.[5]
Protocol 2: Asymmetric Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary
1. N-Acylation: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is N-acylated with propionyl chloride using a base like n-butyllithium in THF at a low temperature.[4]
2. Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. LDA is added to form the lithium enolate. The alkyl halide is then introduced, and the reaction mixture is stirred for several hours at low temperature.[4]
3. Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The organic extracts are dried and concentrated, and the resulting product is purified by chromatography or recrystallization.[4]
4. Auxiliary Removal: The auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide to give the carboxylic acid or reduction with lithium borohydride to yield the primary alcohol.[4]
Visualization of Experimental Workflow and Logic
To further clarify the processes, the following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the logic of stereocontrol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
Cross-Validation of Enantiomeric Excess: A Comparative Guide to Analytical Methods
In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of the enantiomeric excess (ee) of chiral molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical validation. Relying on a single analytical method can be insufficient for regulatory purposes and may mask potential method-specific biases. Therefore, cross-validation of enantiomeric excess results using orthogonal analytical techniques is a critical step to ensure data integrity and confidence.
This guide provides an objective comparison of the most prevalent analytical methods for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes supporting data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques for their needs.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage. A racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. The most common methods for determining ee rely on either the physical separation of enantiomers or the creation of diastereomeric environments that can be distinguished spectroscopically.
-
Chiral Chromatography (HPLC and GC): These techniques physically separate enantiomers by utilizing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their individual quantification based on peak area.
-
NMR Spectroscopy: This method does not separate the enantiomers. Instead, it uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes. These complexes have distinct chemical shifts in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
-
Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector added to the buffer.
Cross-Validation Workflow
Cross-validation involves analyzing the same sample batch with two or more independent analytical methods. The results are then compared to ensure consistency and accuracy. A general workflow for this process is illustrated below.
Figure 1: General workflow for cross-validation of enantiomeric excess results.
Quantitative Data Comparison
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key attributes of chiral HPLC, chiral GC, and NMR spectroscopy for ee determination.
Table 1: Comparison of Analytical Method Performance
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with CSA/CDA) |
| Principle | Physical separation on a chiral stationary phase. | Physical separation of volatile compounds on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals. |
| Applicability | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds; may require derivatization. |
| Sensitivity | Generally high (ng/mL to µg/mL). | Very high (pg to ng range). | Generally lower (µg to mg range). |
| Accuracy | High | High | Good to High |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Sample Throughput | Lower; longer run times and method development. | Moderate to High | Higher; rapid sample preparation and data acquisition. |
| Solvent Consumption | High | Low | Very Low. |
| Non-destructive | No | No | Yes |
Case Study: Cross-Validation of Enantiomeric Excess for a Chiral Alcohol
To illustrate the cross-validation process, consider a hypothetical chiral alcohol, "Compound X". A batch of Compound X with a target ee of 95% was synthesized and analyzed by chiral HPLC, chiral GC, and ¹H NMR with a chiral solvating agent.
Table 2: Enantiomeric Excess Results for "Compound X"
| Analytical Method | Enantiomer 1 Area/Integral | Enantiomer 2 Area/Integral | Calculated ee (%) |
| Chiral HPLC | 97.45% | 2.55% | 94.90% |
| Chiral GC | 97.52% | 2.48% | 95.04% |
| ¹H NMR | 97.38 | 2.62 | 94.76% |
| Mean ee (%) | 94.90% | ||
| Standard Deviation | 0.14 |
The results from the three orthogonal methods show excellent agreement, with a mean ee of 94.90% and a low standard deviation. This provides a high degree of confidence in the determined enantiomeric purity of Compound X.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of a chiral alcohol.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of enantiomers on a polysaccharide-based chiral stationary phase.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose derivative), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the chiral alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method 2: Chiral Gas Chromatography (GC)
This method is suitable for volatile chiral alcohols or those that can be derivatized to become volatile.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral GC column, such as one with a trifluoroacetylated γ-cyclodextrin stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation:
-
(If derivatization is needed) Dissolve the chiral alcohol in dichloromethane. Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine. Allow the reaction to proceed for 30 minutes.
-
Dilute the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: Calculate the ee from the peak areas of the two enantiomers using the same formula as for HPLC.
Method 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral alcohol into an NMR tube.
-
Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Add 1.1 to 1.5 equivalents of the TFAE to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of the chiral alcohol that is well-resolved into two distinct peaks in the presence of the CSA.
-
Integrate the two diastereotopic signals (Integral₁ and Integral₂).
-
Calculate the ee using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Logical Framework for Method Selection
The selection of an appropriate analytical technique depends on various factors related to the analyte, the research stage, and available resources.
Figure 2: Decision tree for selecting an analytical method for ee determination.
Conclusion
Chiral HPLC, chiral GC, and NMR spectroscopy are all powerful techniques for the determination of enantiomeric excess. Chromatographic methods, particularly HPLC and GC, are the gold standard for quantitative analysis due to their high accuracy, precision, and sensitivity, making them ideal for quality control and regulatory submissions. NMR spectroscopy offers a rapid, non-destructive, and high-throughput alternative, which is particularly advantageous for reaction monitoring and screening in research and development.
Ultimately, no single method is universally superior. The most robust approach for validating the enantiomeric purity of a chiral compound is the use of at least two orthogonal methods. By demonstrating a strong correlation between the results from techniques based on different principles, researchers can have the highest level of confidence in their data, ensuring the quality, safety, and efficacy of chiral molecules.
Safety Operating Guide
Proper Disposal of 1-Phenyl-2-propanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of 1-Phenyl-2-propanol.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal procedures is critical to mitigate these risks and prevent environmental contamination. All waste containing this chemical must be treated as hazardous.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a safe, well-ventilated environment.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile rubber.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][3]
-
Hygiene: Always wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[1]
-
Ignition Sources: Keep this compound and its waste away from open flames, hot surfaces, and other potential sources of ignition.[1][4]
Chemical and Physical Properties
A clear understanding of the properties of this compound is fundamental to its safe management.
| Property | Value |
| CAS Number | 698-87-3[4][5] |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol [1][5] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 219-221 °C (at 760 mmHg)[1][6] |
| Flash Point | 85 °C (185 °F) - Closed Cup[1] |
| Density | Approximately 0.973-0.99 g/mL at 20-25 °C[1][7] |
| Incompatibilities | Strong oxidizing agents, strong acids[4][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[4][7] Do not discharge into sewers or waterways.[7]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., paper towels, gloves, absorbent pads).
-
Due to its combustibility and irritant properties, all this compound waste must be classified as hazardous.[1]
-
Do not mix this waste with non-hazardous materials. Keep it segregated from incompatible chemicals, especially strong oxidizing agents and acids.[4][7]
2. Waste Collection and Containment:
-
Collect liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with this compound.
-
Solid waste contaminated with this compound (e.g., absorbent materials from a spill) should be collected in a separate, labeled, and sealed container.[7]
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[1]
-
The label must clearly identify the contents as "this compound" and list any other chemical constituents in the waste mixture.[1]
-
Indicate the associated hazards, such as "Combustible" and "Irritant."[1]
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[4][7]
-
Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the spread of material in case of a leak.
5. Professional Disposal:
-
The disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.[1]
-
A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final treatment facility.[1]
-
Retain all disposal records and manifests as required by your institution and relevant regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are removed.[7]
-
Wearing appropriate PPE, contain and absorb the spill using sand, earth, vermiculite, or another inert absorbent material.[7]
-
Collect the contaminated absorbent material into a labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
-
Major Spills:
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Phenyl-2-propanol
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1-Phenyl-2-propanol. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Repeated exposure can lead to skin dryness and cracking.[1] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn if there is a potential for splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemical-resistant gloves (e.g., nitrile rubber) are recommended. Always inspect gloves before use. A lab coat should be worn. |
| Respiratory Protection | Work in a well-ventilated area.[1] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
I. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[5]
-
Don Personal Protective Equipment (PPE): Equip all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure all procedures are conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[2][5] Facilities should be equipped with an eyewash station and a safety shower.[2]
II. Safe Handling Procedures
-
Chemical Handling: Avoid all personal contact, including inhalation.[1] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke when handling.[1]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, open flames, and other ignition sources.[4] The substance is incompatible with strong oxidizing agents and strong acids.[1][4]
III. Spill Response
-
Minor Spills:
-
Major Spills:
IV. Disposal Protocol
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled and sealed container.[5]
-
Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1] If recycling is not feasible, the material may be disposed of at an authorized landfill.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
